Isobutylhydrazine
Description
BenchChem offers high-quality Isobutylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isobutylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
42504-87-0 |
|---|---|
Molecular Formula |
C4H14N2O |
Molecular Weight |
106.17 g/mol |
IUPAC Name |
2-methylpropylhydrazine;hydrate |
InChI |
InChI=1S/C4H12N2.H2O/c1-4(2)3-6-5;/h4,6H,3,5H2,1-2H3;1H2 |
InChI Key |
SJBWJOHNKQXLKR-UHFFFAOYSA-N |
SMILES |
CC(C)CNN |
Canonical SMILES |
CC(C)CNN.O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Isobutylhydrazine from Isobutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isobutylhydrazine
Substituted hydrazines are a class of compounds with significant utility in organic synthesis and drug development.[1][2] Isobutylhydrazine (C4H12N2, MW: 88.15 g/mol ) serves as a key intermediate in the synthesis of various biologically active molecules, including potential therapeutics.[3][4] Its structural motif is found in compounds investigated for a range of pharmacological activities. The synthesis of mono-substituted hydrazines, such as isobutylhydrazine, requires carefully controlled reaction conditions to achieve desired selectivity and yield.[5][6] This guide focuses on a practical and widely applicable two-step approach starting from the readily available isobutyraldehyde.
The Synthetic Pathway: A Two-Step Approach
The synthesis of isobutylhydrazine from isobutyraldehyde is typically achieved through a two-step process:
-
Hydrazone Formation: The initial step involves the condensation reaction between isobutyraldehyde and hydrazine to form the corresponding isobutyraldehyde hydrazone.[7][8]
-
Reduction of the Hydrazone: The C=N double bond of the hydrazone is then selectively reduced to a single bond to yield the final product, isobutylhydrazine.[9]
This pathway is an example of reductive amination, a powerful and versatile method in organic chemistry for the formation of amines and their derivatives.[10][11]
Reaction Mechanism
The overall transformation can be visualized as follows:
Figure 1: Overall reaction scheme for the synthesis of isobutylhydrazine.
The first step, the formation of the hydrazone, is a nucleophilic addition-elimination reaction. The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.
The second step, the reduction of the hydrazone, can be accomplished using various reducing agents. A common and effective method is the use of a hydride source, such as sodium borohydride or lithium aluminum hydride. The choice of reducing agent can influence the reaction conditions and work-up procedure.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of isobutylhydrazine from isobutyraldehyde.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| Isobutyraldehyde | (CH₃)₂CHCHO | 72.11 | 78-84-2 | Colorless liquid, pungent odor[12] |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 7803-57-8 | Colorless, fuming liquid, corrosive[13][14] |
| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 | White solid, reducing agent |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Volatile, flammable liquid |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Highly volatile, flammable liquid |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | White crystalline solid, drying agent |
Step-by-Step Procedure
Step 1: Synthesis of Isobutyraldehyde Hydrazone
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutyraldehyde (1.0 eq) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate (1.1 eq) dropwise to the cooled solution with vigorous stirring. Caution: The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude isobutyraldehyde hydrazone can be used directly in the next step or purified by distillation under reduced pressure.
Step 2: Reduction of Isobutyraldehyde Hydrazone to Isobutylhydrazine
-
Dissolve the crude isobutyraldehyde hydrazone (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
In a separate beaker, prepare a solution of sodium borohydride (2.0-3.0 eq) in ethanol. Caution: Sodium borohydride reacts with water and protic solvents to release hydrogen gas.
-
Slowly add the sodium borohydride solution to the hydrazone solution via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water. Caution: Vigorous hydrogen evolution will occur.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the diethyl ether by rotary evaporation to yield the crude isobutylhydrazine.
-
The final product can be purified by distillation under reduced pressure.
Figure 2: Experimental workflow for the synthesis of isobutylhydrazine.
Characterization and Analytical Data
The successful synthesis of isobutylhydrazine and its intermediate can be confirmed using various spectroscopic techniques.[15][16]
| Compound | Technique | Expected Key Signals |
| Isobutyraldehyde Hydrazone | ¹H NMR | Signals corresponding to the isobutyl group protons and a characteristic signal for the N-H proton. The C-H proton of the C=N bond will also be present. |
| IR | A strong absorption band around 1620-1640 cm⁻¹ corresponding to the C=N stretch, and N-H stretching vibrations around 3300-3400 cm⁻¹.[17] | |
| Mass Spec | A molecular ion peak corresponding to the mass of isobutyraldehyde hydrazone (C₄H₁₀N₂). | |
| Isobutylhydrazine | ¹H NMR | Signals for the isobutyl group protons and N-H protons. The signal for the C-H proton of the former C=N bond will be shifted upfield compared to the hydrazone. |
| IR | Disappearance of the C=N stretching band and the appearance of N-H bending vibrations. The N-H stretching region will remain.[18] | |
| Mass Spec | A molecular ion peak corresponding to the mass of isobutylhydrazine (C₄H₁₂N₂). |
Safety and Handling Precautions
Extreme caution must be exercised throughout this synthesis.
-
Hydrazine and its derivatives are highly toxic, corrosive, and potential carcinogens. [13][14][19] All manipulations should be performed in a well-ventilated fume hood.[20]
-
Personal Protective Equipment (PPE) is mandatory. This includes chemical-resistant gloves, safety goggles, and a lab coat.[21]
-
Isobutyraldehyde is a flammable liquid and an irritant. Avoid inhalation of vapors and contact with skin and eyes.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.
-
Diethyl ether is extremely flammable and volatile. Use in a well-ventilated area away from ignition sources.
Waste Disposal: All chemical waste, including residual reagents and solvents, must be disposed of in accordance with institutional and local regulations for hazardous materials.
Conclusion
The synthesis of isobutylhydrazine from isobutyraldehyde via a two-step reductive amination process is a robust and accessible method for obtaining this valuable synthetic intermediate. By following the detailed protocol and adhering strictly to the safety precautions outlined in this guide, researchers can confidently and safely produce isobutylhydrazine for their research and development endeavors. The principles and techniques described herein are fundamental to the broader field of synthetic organic chemistry and are applicable to the synthesis of a wide range of substituted hydrazines.
References
- Selective synthesis of mono‐N‐substituted hydrazine/hydrazide derivatives. (n.d.).
- Synthesis of Diprotected Monosubstituted Hydrazine Derivatives from tert-Butyl Carbazates and Boronic Acids. (2003).
- A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. (n.d.). Royal Society of Chemistry.
- Facile synthesis of mono-, di-, and trisubstituted alpha-unbranched hydrazines. (2006). PubMed.
- Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazin
- Hydrazine hydrate - SAFETY D
- Material Safety Data Sheet - HYDRAZINE HYDR
- Safety and Handling of Hydrazine. (n.d.). DTIC.
- The synthesis and properties of some hydrazines. (n.d.). Aston Research Explorer.
- Hydrazine Chemistry in Organic Synthesis. (n.d.). Slideshare.
- Hydrazine Safety & Handling Questions. (2007). Sciencemadness.org.
- Performance Chemicals Hydrazine. (n.d.). Arxada.
- Wolff–Kishner reduction. (n.d.). Wikipedia.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Carbonyl-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific.
- Wolff Kishner Reduction. (n.d.). Pharmaguideline.
- Wolff-Kishner Reduction. (n.d.). Alfa Chemistry.
- Wolff-Kishner Reduction. (n.d.). The Organic Chemistry Tutor.
- Wolff-Kishner Reduction. (2025). J&K Scientific LLC.
- Hydrazine as Facile Nitrogen Source for Direct Synthesis of Amines over a Supported Pt Catalyst. (2020). ACS Sustainable Chemistry & Engineering.
- Chemical Properties of Isobutyraldehyde isobutylhydrazone (CAS 21041-71-4). (n.d.). Cheméo.
- Isobutyraldehyde isobutylhydrazone. (n.d.). NIST WebBook.
- Isobutyraldehyde isobutylhydrazone. (n.d.). NIST WebBook.
- Isobutyraldehyde 2,4-Dinitrophenylhydrazone. (n.d.). TCI EUROPE N.V.
- Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid. (2025). IAR Journal of Clinical & Medical Biochemistry.
- Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. (n.d.). PMC.
- Isobutyraldehyde. (n.d.). Sigma-Aldrich.
- Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025). Chemistry Steps.
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
- Investigating the self-assembling of nicotinic hydrazide-based amphiphile into nano-range vesicles and its amphotericin B loading applic
- IR Spectroscopy: 4 Practice Problems. (2016). Master Organic Chemistry.
- Spectroscopic characterization of 7-Methylisatin (NMR, IR, Mass Spec). (n.d.). Benchchem.
- NMR-spectroscopic analysis of mixtures:
- Method for preparing iso-butyl aldehyde by using isobutene or tert-butyl alcohol as raw material. (2008).
- Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. (2023). MDPI.
- Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells. (2024). PMC.
- Isobutyraldehyde. (n.d.). Wikipedia.
- Isobutyraldehyd dry, 98%. (n.d.). Sigma-Aldrich.
- Isobutylhydrazine. (n.d.). Santa Cruz Biotechnology.
- The Oxidation of Isobutyraldehyde to Isobutyric Acid Using a Microreactor Technology System. (2025). MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isobutylhydrazine | CAS 42504-87-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis of mono-, di-, and trisubstituted alpha-unbranched hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. research.aston.ac.uk [research.aston.ac.uk]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Isobutyraldehyde - Wikipedia [en.wikipedia.org]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
- 15. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 16. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. arxada.com [arxada.com]
Technical Guide: Preparation of Isobutylhydrazine Hydrochloride
Executive Summary
Isobutylhydrazine hydrochloride (1-hydrazino-2-methylpropane hydrochloride) is a critical aliphatic hydrazine intermediate used in the synthesis of monoamine oxidase (MAO) inhibitors, aza-peptide mimetics, and agrochemical precursors. Its synthesis presents a classic challenge in hydrazine chemistry: controlling alkylation selectivity.
The nucleophilicity of the alkylated hydrazine product (
This guide presents two validated protocols designed to overcome this limitation:
-
Method A (Direct Alkylation): Utilizes kinetic control via high molar excess of hydrazine. Best for bulk scale-up where distillation is viable.
-
Method B (Reductive Alkylation): Utilizes thermodynamic control via hydrazone formation. Best for high-purity, laboratory-scale drug development where mono-alkylation must be guaranteed.
Retrosynthetic Analysis & Strategy
The following logic flow illustrates the disconnection strategies for accessing the target molecule.
Figure 1: Retrosynthetic disconnection showing the two primary pathways: Direct
Method A: Direct Alkylation (Kinetic Control)
Principle: This method relies on statistical probability. By using a massive excess of hydrazine hydrate (typically 5–10 equivalents), the isobutyl bromide is statistically more likely to encounter an unreacted hydrazine molecule than an already-alkylated product molecule.
Pros: Low raw material cost; single-step reaction. Cons: Requires handling large volumes of toxic hydrazine; requires efficient fractional distillation.
Reagents & Equipment[1][2][3][4][5][6][7]
-
Isobutyl Bromide (1-Bromo-2-methylpropane): 137.0 g (1.0 mol)
-
Hydrazine Hydrate (80% or 100%): 250 g (5.0 mol) — Critical Excess
-
Ethanol (95%): 300 mL (Solvent)
-
Potassium Hydroxide (KOH): 56 g (1.0 mol)
-
HCl (conc. and gas): For salt formation.
Detailed Protocol
-
Reaction Setup: In a 2-L three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, charge the Hydrazine Hydrate and Ethanol .
-
Technical Note: Ethanol is used to homogenize the mixture, as isobutyl bromide is immiscible with pure hydrazine hydrate.
-
-
Addition: Heat the mixture to a gentle reflux (approx. 78–80 °C). Add the Isobutyl Bromide dropwise over a period of 2–3 hours.
-
Causality: Slow addition maintains a high local concentration of hydrazine relative to the bromide, suppressing the formation of di-isobutylhydrazine.
-
-
Reflux & Digestion: After addition is complete, continue refluxing for an additional 3 hours.
-
Monitoring: Monitor consumption of bromide via TLC (silica; EtOAc/Hexane) or GC.
-
-
Work-up (Isolation of Free Base):
-
Cool the reaction mixture. Add Potassium Hydroxide (dissolved in minimal water) to neutralize the HBr generated.
-
Distillation 1 (Solvent Strip): Distill off the ethanol and excess hydrazine hydrate. (Caution: Hydrazine hydrate azeotropes with water; use a distinct receiver for toxic waste).
-
Extraction: The residue will separate into two layers.[1][2][3] Extract the aqueous layer with diethyl ether (
mL). Combine the ether extracts with the organic oil. -
Drying: Dry the organic phase over KOH pellets or
.
-
-
Fractional Distillation: Distill the crude oil.
-
Isobutylhydrazine (free base) boils at approximately 108–110 °C . Collect this fraction carefully.
-
-
Salt Formation: Dissolve the purified free base in anhydrous diethyl ether (10 volumes). Cool to 0 °C. Slowly bubble dry HCl gas into the solution, or add a solution of HCl in dioxane/ether dropwise.
-
Observation: A white precipitate of isobutylhydrazine hydrochloride will form immediately.
-
Filtration: Filter the solid under nitrogen (hygroscopic). Wash with cold ether.
-
Method B: Reductive Alkylation (Thermodynamic Control)
Principle: This is the preferred method for pharmaceutical applications. It proceeds via the formation of a hydrazone intermediate, which locks the stoichiometry to 1:1, effectively preventing polyalkylation.
Pros: High purity; no polyalkylation by-products; milder conditions. Cons: Requires hydrogenation equipment or expensive hydride reducing agents.
Reagents
-
Isobutyraldehyde: 72.1 g (1.0 mol)
-
Hydrazine Hydrate: 55.0 g (1.1 mol)
-
Catalyst: 5% Pt/C or Pd/C (2.0 g)
-
Solvent: Ethanol (500 mL)
-
Hydrogen Source:
gas (balloon or Parr shaker at 30 psi)
Detailed Protocol
-
Hydrazone Formation:
-
Reduction (Hydrogenation):
-
Transfer the solution to a hydrogenation vessel (Parr shaker).
-
Add the Pt/C catalyst .
-
Hydrogenate at 30–40 psi
pressure for 4–6 hours at room temperature. -
Endpoint: Monitor the disappearance of the hydrazone imine peak in IR or via NMR.
-
-
Catalyst Removal:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. (Caution: Spent catalyst can be pyrophoric; keep wet).
-
-
Isolation:
-
Acidify the filtrate with conc. HCl (approx. 1.05 eq) to pH 3–4.
-
Evaporate the solvent under reduced pressure (Rotavap) to obtain a solid residue.
-
-
Purification (Recrystallization):
-
Recrystallize the crude solid from Ethanol/Diethyl Ether or Isopropanol .
-
Dissolve in minimum hot ethanol, filter while hot (if necessary), then add ether until turbid. Cool to 4 °C.
-
Characterization & Specifications
The final product must be validated against the following specifications to ensure suitability for downstream drug development.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 86 – 89 °C | Capillary MP |
| Purity (Titration) | Argentometric (Cl-) or Perchloric Acid | |
| 1H NMR (D2O) | 300/400 MHz NMR | |
| Solubility | Soluble in water, ethanol; Insoluble in ether | Solubility Test |
Data Visualization: NMR Interpretation The doublet at 2.85 ppm is the diagnostic signal. In the dialkylated impurity, this integration would shift, and symmetry would change.
Safety & Handling (Critical)
Hydrazines are potent reducing agents and suspected carcinogens.
Figure 2: Mandatory safety workflow for handling alkylhydrazines.
-
Toxicity: Isobutylhydrazine is toxic by inhalation and ingestion.
-
Deactivation: Spills and glassware should be decontaminated with dilute sodium hypochlorite (bleach), which oxidizes the hydrazine to nitrogen gas. Do not mix concentrated bleach with concentrated hydrazine (exothermic/gas evolution).
References
-
Preparation of Alkylhydrazines: Gever, G.; Hayes, K. Journal of Organic Chemistry, 1949 , 14, 813. (Foundational alkylation methods).[2][6]
-
Reductive Alkylation of Hydrazines: Kawase, Y., et al. "An efficient method for the direct reductive alkylation of hydrazine derivatives." Synthesis, 2014 , 46, 455-464. Link
-
Physical Properties: Apollo Scientific. "Isobutylhydrazine hydrochloride SDS & Properties." Link
-
PubChem Compound Summary: "Isobutylhydrazine hydrochloride."[7] National Center for Biotechnology Information. Link
- General Hydrazine Synthesis: "Hydrazine and its Derivatives: Preparation, Properties, Applications." Schmidt, E. W., Wiley-Interscience, 2001.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Isobutylhydrazine hydrochloride | C4H13ClN2 | CID 2760986 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical and chemical properties of isobutylhydrazine
Technical Monograph: Isobutylhydrazine (IBH)
Executive Summary Isobutylhydrazine (IBH) represents a critical alkylhydrazine intermediate in the synthesis of bioactive heterocycles, particularly pyrazoles and triazoles used in agrochemical and pharmaceutical pipelines. Unlike its methyl-substituted analogs, the isobutyl group introduces specific steric bulk that modulates nucleophilicity without compromising the alpha-effect characteristic of the hydrazine moiety. This guide provides a rigorous analysis of IBH’s physicochemical properties, synthetic methodologies, and handling protocols, designed for researchers requiring high-purity derivatization.
Molecular Architecture & Identity
IBH exists primarily in two forms: the volatile free base and the stable hydrochloride salt. The free base is a hygroscopic, flammable liquid subject to air oxidation, while the salt form offers enhanced stability for storage.
| Property | Data |
| IUPAC Name | (2-Methylpropyl)hydrazine |
| CAS Number (Free Base) | 42504-87-0 |
| CAS Number (HCl Salt) | 237064-47-0 |
| Molecular Formula | C₄H₁₂N₂ |
| Molecular Weight | 88.15 g/mol (Free Base) |
| SMILES | CC(C)CNN |
| InChI Key | NGSOWKPBNFOQCR-UHFFFAOYSA-N |
Physicochemical Profile
The following data aggregates experimental values and reliable predictive models. Note the significant difference in handling requirements between the free base and the salt.
| Property | Free Base (Liquid) | Hydrochloride Salt (Solid) |
| Physical State | Colorless, fuming liquid | White crystalline solid |
| Boiling Point | 105–107 °C (at 741 mmHg) [1] | N/A (Decomposes) |
| Melting Point | < 0 °C | 85–87 °C [2] |
| Density | ~0.82 g/cm³ (Predicted) | N/A |
| Solubility | Miscible with EtOH, THF, DMSO | Soluble in Water, DMSO, MeOH |
| pKa (Conj. Acid) | ~8.0 (Est. based on alkylhydrazines) | N/A |
| Refractive Index | 1.42–1.43 (Est.) | N/A |
Application Note: The free base boils closely to water. When extracting from aqueous reaction mixtures, avoid prolonged rotary evaporation at high temperatures; salting out with NaCl followed by ether extraction is the preferred isolation method.
Synthetic Pathways
For high-purity applications, the Reductive Alkylation of hydrazine is superior to direct alkylation, which often leads to poly-alkylated byproducts.
Preferred Protocol: Reductive Alkylation via Hydrazone
-
Condensation: Isobutyraldehyde is treated with excess hydrazine hydrate to form the corresponding hydrazone.
-
Reduction: The hydrazone is reduced using catalytic hydrogenation (
) or a hydride donor ( ).
Figure 1: Synthetic workflow comparing the selective reductive alkylation route against direct alkylation risks.
Chemical Reactivity & Derivatization
IBH serves as a dinucleophile. The terminal amino group (
Key Reactions
-
Pyrazole Synthesis: Condensation with 1,3-diketones (e.g., acetylacetone) yields 1-isobutyl-3,5-dimethylpyrazole. This is the primary route for generating COX-2 inhibitor scaffolds.
-
Hydrazone Formation: Reaction with ketones/aldehydes to form stable crystalline derivatives, often used for characterization.
Figure 2: Primary reactivity pathways utilized in medicinal chemistry for heterocycle synthesis.
Biological Interface: Toxicology & Metabolism
Researchers must treat IBH as a potent bioactive agent. Like many alkylhydrazines, it interacts with enzyme cofactors.
-
MAO Inhibition: Alkylhydrazines are established Monoamine Oxidase (MAO) inhibitors. The mechanism involves the oxidation of the hydrazine to a diazene intermediate, which covalently modifies the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme, irreversibly disabling it [3].
-
Vitamin B6 Depletion: Hydrazines react with pyridoxal phosphate (Vitamin B6) to form hydrazones, depleting this essential cofactor. This is the primary mechanism underlying hydrazine-induced seizures and neurotoxicity.
-
Hepatotoxicity: Metabolic activation by Cytochrome P450 can generate free radicals, leading to oxidative stress and liver damage.
Safety & Handling Protocols
Signal Word: DANGER Hazard Class: Flammable Liquid (Category 3), Acute Toxicity (Oral/Dermal/Inhalation), Carcinogen (Suspected).
Experimental Handling:
-
Containment: Always handle the free base in a fume hood or glovebox. The HCl salt is safer but can still be a skin irritant.
-
Quenching Spills: Do not wipe with paper towels (fire risk). Neutralize small spills with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas and isobutanol/isobutyl chloride, then absorb with vermiculite.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The free base absorbs
from air to form carbazates.
References
-
Journal of the American Chemical Society. (1954). Preparation and properties of alkylhydrazines. Vol 76, No 19. (Confirms boiling point range 105-107°C).[1]
-
ChemBK. (2024). 2-Methylpropylhydrazine hydrochloride Properties. (Confirms melting point 85-87°C).[2][3]
-
StatPearls [Internet]. (2025). Monoamine Oxidase Inhibitors (MAOIs). (Mechanism of action for hydrazine class).
-
PubChem. Isobutylhydrazine Compound Summary. National Library of Medicine.
Sources
Isobutylhydrazine in Advanced Therapeutics: Physicochemical Profiling, Supply Chain Logistics, and Synthetic Applications
Executive Summary
In the rapidly evolving landscape of targeted therapeutics, the selection of specific chemical building blocks dictates the efficacy, selectivity, and pharmacokinetic viability of novel drug candidates. Isobutylhydrazine has emerged as a critical pharmacophoric precursor, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and protein-protein interaction (PPI) inhibitors [1, 3]. This technical whitepaper provides an in-depth analysis of isobutylhydrazine, distinguishing between its free base and salt forms, evaluating the global supply chain, and detailing its mechanistic role and synthetic handling in modern drug development.
Physicochemical Profiling and Stability Dynamics
When sourcing and utilizing isobutylhydrazine, researchers must navigate the fundamental differences between its free base and hydrochloride salt forms. The choice of form directly impacts bench stability, stoichiometric precision, and reaction kinetics.
The Causality of Form Selection
Lower molecular weight alkyl hydrazines in their free base form are highly nucleophilic, volatile, and prone to rapid atmospheric oxidation. The free base of isobutylhydrazine (CAS 42504-87-0) is a liquid that can degrade upon prolonged exposure to air, complicating precise molar additions in sensitive syntheses.
To circumvent these thermodynamic instabilities, application scientists predominantly utilize Isobutylhydrazine hydrochloride (CAS 237064-47-0). The protonation of the terminal amine yields a stable, crystalline solid. This salt form prevents premature oxidation, allows for exact stoichiometric weighing, and extends the shelf life to several months when stored at 2–8°C under an inert nitrogen atmosphere[2, 5].
Quantitative Comparison Table
| Property | Isobutylhydrazine (Free Base) | Isobutylhydrazine Hydrochloride |
| CAS Number | 42504-87-0 | 237064-47-0 |
| Molecular Formula | C₄H₁₂N₂ | C₄H₁₃ClN₂ |
| Molecular Weight | 88.15 g/mol | 124.61 g/mol |
| Physical State | Liquid | Solid (Crystalline) |
| Purity Standard | ≥95% | 95% – 98% |
| Storage Conditions | Inert atmosphere, volatile | 2–8°C, inert atmosphere |
| Primary Utility | Direct nucleophilic addition | Bench-stable synthetic precursor |
Global Supplier Landscape & Procurement Criteria
Securing a reliable supply of high-purity isobutylhydrazine hydrochloride is a critical first step in drug development workflows. Impurities in the hydrazine precursor can lead to side reactions, such as the formation of unwanted azines or oxidized byproducts, which drastically reduce the yield of the target active pharmaceutical ingredient (API).
-
Sigma-Aldrich (Merck): Offers Isobutylhydrazine hydrochloride (CAS 237064-47-0) at 98% purity. Their supply is accompanied by comprehensive Certificates of Analysis (COA) and NMR spectra, ensuring high trustworthiness for GMP-aligned research [2].
-
Apollo Scientific: A specialized supplier of organic building blocks, offering the hydrochloride salt (Product Code: OR0203) with a standard purity of 95%. They are a primary source for bulk scale-up in the UK and US markets [5].
-
Santa Cruz Biotechnology (SCBT): Provides the free base variant (CAS 42504-87-0) at ≥95% purity, primarily tailored for specialized, small-scale in vitro research applications [1].
-
BLD Pharm: Supplies the hydrochloride salt (MDL: MFCD06245510) with robust LC-MS and UPLC documentation, ideal for researchers requiring stringent analytical validation prior to synthesis [3].
Mechanistic Applications in Drug Development
Isobutylhydrazine is not merely a passive linker; its structural geometry actively drives the selectivity of advanced therapeutic molecules.
Case Study A: Isoform-Selective PROTACs (HDAC8 Degradation)
In the development of Proteolysis Targeting Chimeras (PROTACs), achieving selectivity between highly homologous enzyme isoforms is notoriously difficult. Recent breakthroughs in targeting Histone Deacetylase 8 (HDAC8)—an enzyme implicated in cancer cell motility and gene regulation—utilize an isobutylhydrazine-1-carbonyl warhead [6].
The Mechanistic Rationale: The branched isobutyl group introduces a highly specific steric bulk. While conventional linear inhibitors bind indiscriminately to both HDAC3 and HDAC8, the isobutylhydrazine moiety creates a steric clash within the narrower catalytic pocket of HDAC3. This forces the PROTAC to selectively bind HDAC8, successfully recruiting the E3 ubiquitin ligase to form a ternary complex, leading to the exclusive polyubiquitination and proteasomal degradation of HDAC8 [6].
Figure 1: UPS-mediated degradation pathway via isobutylhydrazine-derived PROTACs.
Case Study B: YAP/TAZ-TEAD Interaction Inhibitors
In the treatment of malignant mesothelioma, the YAP/TAZ-TEAD transcriptional complex is a primary oncogenic driver. Isobutylhydrazine hydrochloride is utilized to synthesize specific hydrazone derivatives (e.g., coupling with tert-butyl 3,3-diethyl-5-formyl-2-oxo-indoline-1-carboxylate) that act as potent PPI inhibitors. The resulting hydrazone acts as a rigid, hydrogen-bonding scaffold that directly blocks the TEAD binding interface, silencing downstream oncogenic transcription [8].
Validated Experimental Workflow: Synthesis of Isobutylhydrazone Intermediates
To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for synthesizing isobutylhydrazone derivatives—the foundational step for both PROTAC warheads and PPI inhibitors.
Step-by-Step Methodology
1. Reagent Preparation & Neutralization:
-
Rationale: Isobutylhydrazine hydrochloride must be neutralized in situ to liberate the nucleophilic free amine without exposing it to atmospheric oxygen.
-
Action: Suspend 1.00 molar equivalent (eq.) of the target aldehyde/ketone in anhydrous Ethanol (EtOH) under a continuous nitrogen (N₂) purge. Add 1.00 eq. of Isobutylhydrazine hydrochloride (CAS 237064-47-0).
-
Catalysis: Add 1.10 eq. of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the HCl salt and drive the condensation forward.
2. Condensation Reaction:
-
Action: Stir the reaction mixture at room temperature (20–25°C) for 12 to 18 hours.
-
Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the UV-active aldehyde spot confirms the completion of the Schiff base (hydrazone) formation.
3. Isolation and Purification:
-
Action: Concentrate the mixture under reduced pressure (rotary evaporation) to remove the ethanol solvent. Resuspend the crude residue in dichloromethane (DCM) and wash twice with saturated aqueous NaHCO₃ to remove residual DIPEA hydrochloride salts.
-
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the solid product.
4. Analytical Validation:
-
Rationale: Unreacted hydrazine can trigger false positives in downstream biological assays due to its reactivity.
-
Action: Validate the final product using LC-MS (ESI+). The mass spectrum must show the calculated [M+H]⁺ peak of the hydrazone, with a total absence of the m/z 89 peak (free isobutylhydrazine).
Figure 2: Condensation workflow for isobutylhydrazone intermediate synthesis.
References
-
Title: Isobutylhydrazine | C4H12N2 | CID 542420 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: Discovery of a Highly Potent and Selective HDAC8 Degrader: Advancing the Functional Understanding and Therapeutic Potential of HDAC8 Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]
-
Title: Synthesis, in vitro, and in silico studies of 7-fluorochromone based thiosemicarbazones as α-glucosidase inhibitors Source: Scientific Reports - Nature / PMC URL: [Link]
- Title: WO2018185266A1 - New compounds inhibitors of the yap/taz-tead interaction and their use in the treatment of malignant mesothelioma Source: Google Patents URL
Isobutylhydrazine: A Comprehensive Guide to Molecular Stability and Storage Protocols
Executive Summary
Isobutylhydrazine (IBH) and its more commonly utilized hydrochloride salt (IBH·HCl) are critical intermediates in modern pharmaceutical synthesis and chemical biology. They are prominently featured in the development of proteolysis targeting chimeras (PROTACs), such as the highly potent HDAC8 degrader YX862[1], and in the synthesis of neuropeptide Y (NPY) Y4 receptor agonists[2].
Despite its synthetic utility, the hydrazine moiety is inherently unstable. Alkylhydrazines are highly susceptible to oxidative degradation, photolytic cleavage, and moisture-induced hydrolysis[3][4]. This whitepaper provides an in-depth mechanistic analysis of isobutylhydrazine's degradation pathways and establishes field-proven, self-validating protocols for its handling, storage, and analytical verification to ensure scientific integrity in drug development workflows.
Physicochemical Properties & The Free Base vs. Salt Dichotomy
When sourcing isobutylhydrazine, researchers must choose between the free base and the hydrochloride salt. The chemical behavior of these two forms dictates their storage requirements.
-
Isobutylhydrazine Free Base (CAS: 42504-87-0): Exists as a volatile, highly reactive liquid. The unprotonated terminal nitrogen possesses a highly accessible lone pair, making it an aggressive nucleophile but also extremely vulnerable to autoxidation by atmospheric oxygen[4][5].
-
Isobutylhydrazine Hydrochloride (CAS: 237064-47-0): Exists as a crystalline solid. Protonation of the hydrazine group significantly reduces its electron density, thereby raising the activation energy required for oxidation. However, the salt is highly hygroscopic . Exposure to ambient humidity leads to deliquescence, which mobilizes the compound into an aqueous micro-environment where dissolved oxygen can initiate degradation[4].
Mechanistic Pathways of Degradation
Understanding the causality behind experimental storage choices requires a deep dive into how isobutylhydrazine degrades.
Oxidative Degradation (Autoxidation)
The primary mechanism of IBH degradation is a multi-electron oxidation process driven by atmospheric oxygen (
Further oxidation leads to the cleavage of the N-N and C-N bonds, resulting in the irreversible release of nitrogen gas (
Oxidative degradation pathway of isobutylhydrazine yielding nitrogen and hydrocarbon byproducts.
Moisture-Induced Instability
For IBH·HCl, water acts as a catalyst for degradation. Moisture absorbed from the air creates a localized aqueous layer on the crystal surface. In aqueous systems, the oxidation rate of hydrazines is heavily dependent on the diffusion of oxygen into the liquid phase[4]. Furthermore, water can facilitate the slow hydrolysis of downstream synthetic intermediates if IBH is used directly from a degraded, "wet" batch.
Optimal Storage Conditions
To arrest the kinetic pathways of degradation, storage conditions must simultaneously eliminate oxygen, moisture, thermal energy, and photonic energy.
Quantitative Stability Summary
| Condition Parameter | Isobutylhydrazine Free Base | Isobutylhydrazine Hydrochloride (IBH·HCl) | Mechanistic Rationale |
| Temperature | -80 °C (Deep Freeze) | -20 °C (Freezer) | Reduces thermal kinetic energy, halting radical initiation and autoxidation[2]. |
| Atmosphere | Argon (Strictly Inert) | Argon or Nitrogen | Displaces |
| Container | Schlenk flask / Sealed Ampoule | Amber glass vial with PTFE septum | Amber glass blocks UV/Vis light, preventing photolytic N-N bond cleavage. |
| Moisture Control | Molecular sieves (in solvent) | Desiccator cabinet / Drierite | Prevents deliquescence of the hygroscopic salt and subsequent aqueous oxidation. |
| Expected Shelf Life | < 3 months (unopened) | 12 - 24 months (unopened) | Salt formation stabilizes the lone pair, drastically extending viability. |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols must be integrated into laboratory workflows.
Protocol 1: Inert Atmosphere Handling and Storage Workflow
Objective: To aliquot bulk IBH·HCl into single-use vials, preventing repeated freeze-thaw and atmospheric exposure cycles.
-
Preparation: Transfer the sealed bulk container of IBH·HCl, pre-weighed amber glass vials, PTFE-lined screw caps, and a micro-spatula into a controlled-atmosphere glovebox purged with high-purity Argon (
ppm , ppm ). -
Equilibration: Allow all materials to equilibrate in the glovebox antechamber under vacuum/argon cycling (minimum 3 cycles) before bringing them into the main chamber.
-
Aliquoting: Dispense the IBH·HCl into the amber vials in quantities suitable for a single synthesis reaction (e.g., 100 mg to 500 mg aliquots). Causality: Single-use aliquots prevent the introduction of ambient air that occurs when opening a bulk container multiple times.
-
Sealing: Cap the vials tightly with PTFE-lined septa. Parafilm can be applied around the cap exterior as a secondary physical barrier against moisture ingress.
-
Storage: Remove the vials from the glovebox and immediately transfer them to a desiccator stored inside a -20 °C freezer[2].
Standard operating procedure for the inert handling and long-term storage of IBH·HCl.
Protocol 2: Stability-Indicating HPLC Assay (Self-Validating System)
Objective: To quantify the purity of IBH·HCl prior to use in sensitive applications (e.g., PROTAC synthesis). Because IBH lacks a strong chromophore, derivatization is required for UV detection.
-
Derivatization: Dissolve 10 mg of the IBH·HCl sample in 1 mL of anhydrous methanol. Add 1.2 equivalents of benzaldehyde and a catalytic amount of acetic acid. Stir at room temperature for 30 minutes to form the corresponding isobutylhydrazone[4].
-
System Suitability Test (SST): Inject a freshly prepared reference standard of isobutylhydrazone. The system is valid only if the theoretical plate count is
and the tailing factor is . Causality: The SST ensures the column and mobile phase are interacting correctly, validating the absence of false degradation peaks. -
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection: UV at 254 nm (targeting the conjugated hydrazone system).
-
-
Analysis: Inject the derivatized sample. Calculate purity based on the relative peak area of the isobutylhydrazone against any secondary peaks (which indicate degradation byproducts like unreacted benzaldehyde from degraded hydrazine, or oxidized derivatives).
Conclusion
The successful deployment of isobutylhydrazine in advanced drug discovery—such as the synthesis of HDAC8 degraders or NPY receptor ligands—relies entirely on rigorous environmental control. By understanding the oxidative and moisture-driven degradation pathways, researchers can implement strict inert-handling and sub-zero storage protocols. Utilizing the hydrochloride salt, aliquoting in argon, and validating purity via derivatized HPLC ensures that synthetic yields remain high and experimental integrity is preserved.
References
-
Discovery of a Highly Potent and Selective HDAC8 Degrader: Advancing the Functional Understanding and Therapeutic Potential of HDAC8 - PMC National Institutes of Health (NIH) URL:[Link]
-
Molecular Tools for the NPY Y4 Receptor Derived from the C-Terminus of hPP and from Argininamide-type Y1R Antagonists Universität Regensburg URL:[Link]
-
Intermolecular Hydrogen Transfer in Isobutane Hydrate ResearchGate URL:[Link]
-
Decomposition of Hydrazine in Aqueous Solutions ResearchGate URL:[Link]
Sources
- 1. Discovery of a Highly Potent and Selective HDAC8 Degrader: Advancing the Functional Understanding and Therapeutic Potential of HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Nitrosamines precursors - Root Causes - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. researchgate.net [researchgate.net]
- 5. Isobutylhydrazine | CAS 42504-87-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. researchgate.net [researchgate.net]
Isobutylhydrazine mechanism of action in organic reactions
Title: Isobutylhydrazine in Organic Synthesis: Dual Mechanisms of Action for Heterocycle Assembly and Chemoselective Bioconjugation
Executive Summary
Isobutylhydrazine (IBH), typically utilized as its stable hydrochloride salt, is a highly versatile reagent in modern organic synthesis and chemical biology. Its mechanism of action bifurcates into two distinct paradigms depending on the reaction environment: acting as a potent bis-nucleophile in classical condensation reactions, and serving as a radical precursor in transition-metal-mediated single-electron transfer (SET) processes. This technical guide dissects the causality behind these mechanisms, providing self-validating protocols and kinetic insights for researchers in drug development and bioconjugation.
Nucleophilic Mechanism: Regioselective Heterocycle Assembly
In classical organic synthesis, IBH is a foundational building block for constructing nitrogen-rich heterocycles, most notably pyrazoles. The mechanism relies on the differential nucleophilicity of the two nitrogen atoms in the hydrazine moiety.
Mechanistic Causality: When reacted with 1,3-dicarbonyl compounds (or their synthetic equivalents), the primary amine of IBH typically initiates a nucleophilic attack on the most electrophilic or least sterically hindered carbonyl carbon, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the pyrazole core. The steric bulk of the isobutyl group plays a critical role in directing regioselectivity, often resulting in a predictable isomeric ratio (typically 4:1 favoring the 1,5-disubstituted pyrazole over the 1,3-isomer)[1]. This precise structural control has been heavily exploited in the synthesis of potent APELIN receptor (APJ) agonists[1] and fungal-selective resorcylate aminopyrazole Hsp90 inhibitors[2].
Caption: Nucleophilic condensation pathway of IBH and 1,3-dicarbonyls to form pyrazoles.
Protocol 1: Synthesis of 1-Isobutylpyrazole Scaffolds This self-validating protocol ensures regiochemical control and high purity for downstream active pharmaceutical ingredient (API) development.
-
Preparation: Dissolve the 1,3-dicarbonyl precursor (1.0 equiv) in anhydrous ethanol to achieve a 0.2 M concentration under an inert nitrogen atmosphere.
-
Reagent Addition: Add isobutylhydrazine hydrochloride (1.2 equiv) followed by triethylamine (1.2 equiv) to liberate the free hydrazine base in situ. Causality: In situ liberation prevents premature atmospheric oxidation of the hydrazine and controls the rate of the initial nucleophilic attack.
-
Cyclocondensation: Heat the mixture to reflux (78 °C) for 16 hours. Monitor via LC-MS to confirm the complete consumption of the dicarbonyl mass.
-
Workup: Quench the reaction with distilled water, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Validation & Purification: Purify the crude mixture via normal-phase flash chromatography (silica gel, hexanes/ethyl acetate gradient). The major 1,5-isomer and minor 1,3-isomer are readily separable. Validate the regiochemistry using 2D NMR (NOESY) to confirm the spatial proximity of the isobutyl protons to the specific pyrazole ring protons.
Radical Mechanism: Chemoselective Selenocysteine Bioconjugation
Beyond classical condensation, IBH has emerged as a powerful reagent for the late-stage functionalization of complex peptides and proteins. In the presence of copper catalysts, IBH undergoes a radical mechanism to selectively modify selenocysteine (Sec) residues[3].
Mechanistic Causality & Kinetic Trapping: The reaction is initiated by the Cu(II)-mediated single-electron transfer (SET) oxidation of IBH, generating a diazenyl radical. Rapid extrusion of nitrogen gas yields a primary isobutyl radical. In standard organic environments, primary alkyl radicals are highly prone to a 1,2-hydride shift, rearranging into a thermodynamically more stable tertiary radical (in this case, a tert-butyl radical). However, the reaction with the highly nucleophilic and redox-active selenocysteine is so exceptionally fast that it completely outcompetes this rearrangement[4]. This phenomenon acts as a "radical clock," proving that the primary isobutyl radical is trapped by the Sec residue instantaneously, yielding exclusively the isobutyl-modified product without any tert-butyl contamination[4].
Caption: Cu-mediated SET oxidation of IBH and kinetic trapping by selenocysteine.
Protocol 2: Chemoselective Copper-Mediated Sec Bioconjugation This protocol leverages mild aqueous conditions suitable for delicate biological macromolecules, avoiding organic co-solvents[3].
-
Peptide Solubilization: Dissolve the Sec-containing peptide (1.0 mM) in a thoroughly degassed aqueous phosphate buffer (pH 6.5–7.5). Causality: Degassing prevents the spontaneous oxidative dimerization of selenols to diselenides, ensuring maximum availability of the reactive Sec monomer.
-
Radical Precursor Addition: Add isobutylhydrazine hydrochloride (50 equiv relative to the peptide) directly to the aqueous buffer.
-
Catalyst Initiation: Introduce CuSO4 (10 equiv) to initiate the SET oxidation. Incubate the mixture at 37 °C for 1 to 2 hours.
-
Quenching: Terminate the reaction by adding EDTA (20 equiv) to chelate the copper ions and halt further radical generation.
-
Validation: Analyze the crude mixture via RP-HPLC and ESI-MS. The self-validating metric here is the mass shift: the presence of a precise +56 Da shift (isobutyl) and the strict absence of a rearranged tert-butyl adduct confirms the kinetic fidelity of the radical trapping[4].
Quantitative Data Summary
The dual utility of IBH is characterized by vastly different reaction parameters, summarized below for comparative experimental design.
| Parameter | Knorr-Type Pyrazole Synthesis | Cu-Mediated Sec Bioconjugation |
| Role of IBH | Bis-Nucleophile | Radical Precursor |
| Solvent System | Ethanol or Methanol | Neat Aqueous Buffer (pH 5–8) |
| Catalyst / Additive | Mild Base (TEA or NaOAc) | Cu(II) Salts (e.g., CuSO4) |
| Temperature | 78 °C (Reflux) | 20–37 °C (Ambient to Physiological) |
| Typical Yield / Conversion | 60–95% (Isolated Yield) | >90% (Conversion) |
| Primary Kinetic Feature | Thermodynamically driven cyclization | Kinetically controlled radical trapping |
| Selectivity Profile | ~4:1 Regioselectivity (1,5- vs 1,3-isomer) | 100% Chemoselective for Sec over Cys |
References
-
Chemoselective Copper-Mediated Modification of Selenocysteines in Peptides and Proteins Source: Journal of the American Chemical Society (JACS) / ChemRxiv URL:[Link]
-
Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
isobutylhydrazine radical generation and stability
An In-depth Technical Guide to the Generation and Stability of Isobutylhydrazine-Derived Radicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylhydrazines are a class of organic compounds with significant utility as precursors for carbon-centered radicals in synthetic chemistry.[1][2] The controlled generation of these radicals opens avenues for a variety of carbon-carbon bond-forming reactions, which are fundamental to the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] The core principle involves the oxidation of a monosubstituted alkylhydrazine, which leads to the formation of a transient hydrazinyl radical that rapidly extrudes a molecule of dinitrogen (N₂) to yield a highly reactive alkyl radical.[1][2]
This guide focuses on the generation and stability of radicals derived from isobutylhydrazine. While specific literature detailing the isobutylhydrazine radical is limited, a robust understanding can be constructed from the well-established principles of hydrazine chemistry and the behavior of alkyl radicals. This document will, therefore, provide a comprehensive overview of the methodologies for generating these reactive intermediates, an analysis of the factors governing their stability, and the techniques used for their characterization. By extrapolating from closely related systems, this guide aims to equip researchers with the foundational knowledge to design and execute experiments involving isobutylhydrazine as a radical precursor.
Part 1: Generation of the Isobutyl Radical from Isobutylhydrazine
The generation of an isobutyl radical from isobutylhydrazine is predicated on an oxidative process that results in the cleavage of the nitrogen-nitrogen bond and the release of thermodynamically stable dinitrogen gas.[1] This transformation proceeds through a transient hydrazinyl radical intermediate.
Mechanistic Overview
The generally accepted mechanism for the generation of a carbon-centered radical from a monosubstituted hydrazine involves a one-electron oxidation.[2] In the case of isobutylhydrazine, the process can be outlined as follows:
-
Oxidation: An oxidizing agent removes a single electron from one of the nitrogen atoms of isobutylhydrazine, forming the isobutylhydrazinyl radical cation.
-
Deprotonation: A base in the reaction medium abstracts a proton, yielding a neutral isobutylhydrazinyl radical.
-
Dinitrogen Extrusion: This radical is typically unstable and undergoes rapid homolytic cleavage of the C-N bond, releasing a molecule of dinitrogen (N₂) and the desired isobutyl radical.
This sequence provides a clean and efficient pathway to the target alkyl radical, with the formation of N₂ gas being a strong thermodynamic driving force for the reaction.
Caption: General mechanism for the oxidation of isobutylhydrazine to an isobutyl radical.
Common Oxidative Systems
Several methods have been successfully employed for the oxidation of hydrazine derivatives to generate carbon-centered radicals. The choice of oxidant is critical and depends on the substrate's compatibility and the desired reaction conditions.
-
Metal-Based Oxidants: Copper(II) salts are classic reagents for promoting radical generation from arylhydrazines and can be adapted for alkylhydrazines.[2] Other metals, such as iron, can also be effective, often in catalytic amounts in the presence of a stoichiometric oxidant.
-
Peroxides: Organic peroxides, such as tert-butyl hydroperoxide (TBHP), are effective oxidants for generating radicals from hydrazides and can be applied to alkylhydrazines.[1]
-
Electrochemical Methods: Anodic oxidation offers a "reagent-free" method for the controlled generation of radicals from hydrazines, providing excellent control over the oxidative potential.[2]
-
Photochemical Methods: Photoinduced transformations can also generate radicals from hydrazine derivatives, offering mild reaction conditions.[2]
Experimental Protocol: Generation and Trapping of the Isobutyl Radical
The following is a representative protocol for the generation of the isobutyl radical from isobutylhydrazine and its subsequent trapping with a suitable alkene, based on general procedures for similar reactions.[1][3]
Objective: To generate the isobutyl radical from isobutylhydrazine hydrochloride and observe its addition to an alkene like N-phenylacrylamide.
Materials:
-
Isobutylhydrazine hydrochloride
-
N-phenylacrylamide
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Degassed solvent (e.g., Dimethyl sulfoxide, DMSO)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen line)
Procedure:
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add N-phenylacrylamide (1.0 mmol), isobutylhydrazine hydrochloride (1.5 mmol), iron(II) sulfate heptahydrate (0.1 mmol), and sodium bicarbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add 10 mL of degassed DMSO to the flask via syringe. Stir the mixture at room temperature until all solids are dissolved.
-
Initiation: Slowly add tert-butyl hydroperoxide (2.0 mmol) to the reaction mixture dropwise over 5 minutes using a syringe. An exotherm may be observed.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired functionalized product.
Causality: The use of a catalytic amount of Fe(II) with TBHP constitutes a Fenton-like system to initiate the radical chain reaction. Sodium bicarbonate is used as a base to neutralize the hydrazine hydrochloride and the acidic byproducts. The reaction is performed under an inert atmosphere to prevent the highly reactive isobutyl radical from being scavenged by molecular oxygen.[1]
Part 2: Stability and Reactivity of Isobutyl-Derived Radicals
The term "stability" when applied to radicals can refer to two distinct concepts: thermodynamic stability and kinetic stability (or persistence).
Thermodynamic Stability
The thermodynamic stability of a radical is related to its bond dissociation energy (BDE)—the energy required to homolytically cleave a bond to form it.[4] The isobutyl radical, (CH₃)₂CHCH₂•, is a primary alkyl radical. The stability of alkyl radicals follows the order: tertiary > secondary > primary > methyl .[5] This trend is primarily explained by:
-
Hyperconjugation: The half-filled p-orbital of the radical carbon can overlap with adjacent C-H or C-C σ-bonds. This delocalization of electron density stabilizes the radical. Tertiary radicals have the most adjacent σ-bonds for hyperconjugation, making them the most stable.[5]
The initial isobutylhydrazinyl radical is highly transient and not the species responsible for subsequent synthetic transformations. Its decomposition to the isobutyl radical and N₂ is rapid and irreversible. Therefore, the relevant stability for predicting reactivity is that of the isobutyl radical itself.
Table 1: Comparative C-H Bond Dissociation Energies and Radical Stability
| C-H Bond Type | Resulting Radical | Structure | Bond Dissociation Energy (kcal/mol) | Relative Stability |
|---|---|---|---|---|
| Methane | Methyl | CH₃• | ~105 | Least Stable |
| Primary | Ethyl | CH₃CH₂• | ~101 | |
| Primary | Isobutyl | (CH₃)₂CHCH₂• | ~100 | Less Stable |
| Secondary | Isopropyl | (CH₃)₂CH• | ~98.5 |
| Tertiary | tert-Butyl | (CH₃)₃C• | ~96.5 | Most Stable |
Note: BDE values are approximate and can vary slightly with the source. This data clearly positions the primary isobutyl radical as a relatively high-energy, and therefore highly reactive, species.[4][5]
Kinetic Stability (Persistence)
While thermodynamically unstable, a radical's lifetime in solution (its persistence) is governed by kinetic factors.[6] Key influences include:
-
Steric Hindrance: Bulky groups around the radical center can physically block dimerization or reaction with other molecules, increasing the radical's lifetime. The isobutyl radical has moderate steric bulk compared to a simple ethyl radical but is far less hindered than a trityl radical, and thus is expected to be transient.[6]
-
Solvent: The choice of solvent can influence radical lifetime through solvent cage effects or by reacting with the radical.
-
Temperature: Higher temperatures increase the rate of radical reactions, decreasing persistence.
-
Presence of Scavengers: Molecular oxygen (O₂) is a diradical and reacts rapidly with most carbon-centered radicals. Therefore, radical reactions are typically run under an inert atmosphere.[1]
Part 3: Characterization of Radicals
Directly observing highly reactive species like the isobutyl radical is challenging. A combination of spectroscopic and indirect methods is typically employed.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR (also known as Electron Spin Resonance, ESR) is the most definitive technique for the detection and characterization of species with unpaired electrons, such as radicals.[7][8] The EPR spectrum provides information about the electronic environment of the unpaired electron through its g-factor and hyperfine couplings to nearby magnetic nuclei (like ¹H).[9]
For the isobutyl radical, one would expect a complex spectrum due to hyperfine coupling of the unpaired electron with:
-
Two α-protons (-CH₂•)
-
One β-proton (-CH•)
-
Six γ-protons (two -CH₃ groups)
The direct detection of the isobutyl radical by EPR would likely require low temperatures (in a frozen matrix) to increase its persistence to observable levels.[9]
Spin Trapping
For transient radicals that exist at concentrations too low for direct EPR detection, spin trapping is an invaluable indirect method.[7][10]
Principle: A short-lived, reactive radical is allowed to react with a "spin trap" molecule to form a much more stable (persistent) radical adduct. This radical adduct accumulates to a concentration that is easily detectable by EPR spectroscopy. The hyperfine coupling constants of the spin adduct are characteristic of the trapped radical, allowing for its identification.[7]
Common spin traps include nitrones (like PBN or DMPO) and nitroso compounds (like MNP).
Caption: Workflow for the indirect detection of the isobutyl radical using spin trapping.
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for predicting the properties of radicals.[11][12] For the isobutyl radical, DFT can be used to:
-
Optimize its three-dimensional geometry.
-
Calculate its spin density distribution, identifying the location of the unpaired electron.[12]
-
Predict EPR hyperfine coupling constants, which can be compared to experimental data (from spin trapping) to confirm the radical's identity.[12]
Conclusion
The generation of an isobutyl radical from isobutylhydrazine represents a synthetically valuable transformation, proceeding through an oxidative mechanism with the expulsion of dinitrogen. The resulting primary alkyl radical is thermodynamically unstable and highly reactive, a characteristic that is harnessed for constructive bond formation. Its persistence in solution is low, necessitating careful control of reaction conditions, particularly the exclusion of oxygen. While direct characterization is challenging, the identity and behavior of this transient species can be confidently inferred using a combination of spin trapping-EPR spectroscopy and computational modeling. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of isobutylhydrazine and other alkylhydrazines as potent radical precursors in modern organic synthesis.
References
- CN106278936A - A kind of preparation method of isobutyrate hydrazide.
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules. [Link]
-
REACTIONS OF HYDRAZINES, REACTIONS OF THE MMH RADICAL CATION, AND STATISTICAL ANALYSIS OF A TWO-DIMENSIONAL GAS CHROMATOGRAPHY M. Purdue University Graduate School. [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. [Link]
- CN101445471B - Method for synthesizing bis-isobutyronitrile hydrazine.
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
Synthesis of Hydrazines via Radical Generation and Addition of Azocarboxylic tert-Butyl Esters. Organic Letters. [Link]
-
EPR. University of Florida. [Link]
-
Radical conformation using DFT calculations. ResearchGate. [Link]
-
Structural Information from Hydrazine Radical Cation Optical Absorption Spectra. Figshare. [Link]
-
Applications of electron paramagnetic resonance spectroscopy to heavy main-group radicals. Dalton Transactions. [Link]
-
A Hydrazine Insertion Route to N'-Alkyl Benzohydrazides by an Unexpected Carbon-Carbon Bond Cleavage. Organic Chemistry Portal. [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. [Link]
-
Photolysis of labile bonds towards radical generation: case study of alkyl verdazyls. Physical Chemistry Chemical Physics. [Link]
-
Detection and Characterisation of Radicals Using Electron Paramagnetic Resonance (EPR) Spin Trapping and Related Methods. PubMed. [Link]
-
4: Radical Reactions. Chemistry LibreTexts. [Link]
-
Process for the preparation of tertiary butyl hydrazine hydrohalogenide. European Patent Office. [Link]
-
4.8: EPR Spectroscopy. Chemistry LibreTexts. [Link]
-
9.3: Stability of Alkyl Radicals. Chemistry LibreTexts. [Link]
-
Structural Information from Hydrazine Radical Cation Optical Absorption Spectra. PubMed. [Link]
-
Organic and Drug Molecules Spin Traps and Free Radicals Multi- frequency EPR Spectra Simulation by Fast Fourier Transform. Sciforum. [Link]
-
Free radical-mediated activation of hydrazine derivatives. PubMed. [Link]
-
Bond Strengths And Radical Stability. Master Organic Chemistry. [Link]
-
A Quantitative Metric for Organic Radical Stability and Persistence Using Thermodynamic and Kinetic Features. Royal Society of Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 10. Free radical-mediated activation of hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hammer.purdue.edu [hammer.purdue.edu]
- 12. researchgate.net [researchgate.net]
exploratory reactions of isobutylhydrazine with electrophiles
An In-Depth Technical Guide to the Exploratory Reactions of Isobutylhydrazine with Electrophiles
Introduction
Isobutylhydrazine, with the chemical structure (CH₃)₂CHCH₂NHNH₂, is a substituted hydrazine derivative that serves as a versatile nucleophilic building block in organic synthesis.[1] Its utility stems from the presence of two nucleophilic nitrogen atoms, which possess lone pairs of electrons capable of attacking electron-deficient centers, or electrophiles.[2][3] This guide provides a comprehensive exploration of the reactivity of isobutylhydrazine with several key classes of electrophiles.
The narrative herein is structured not as a rigid protocol manual but as a technical guide grounded in mechanistic principles. For researchers, scientists, and drug development professionals, understanding the why behind a reaction is as critical as the how. We will delve into the causality of experimental choices, the inherent logic of the reaction pathways, and the practical considerations necessary for successful synthesis. The protocols described are designed to be self-validating systems, supported by authoritative references to ensure scientific integrity.
Hydrazine derivatives are foundational in the synthesis of a wide array of biologically active compounds, including those with antitubercular, antidepressant, and anticancer properties.[4][5][6][7][8] The isobutyl moiety introduces specific steric and electronic properties that can be leveraged to tune the reactivity and physicochemical characteristics of the resulting products. However, it is imperative to handle isobutylhydrazine and its parent compounds with extreme care, as they are classified as toxic and irritants.[9][10]
Critical Safety Considerations
Before commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) for isobutylhydrazine and all other reagents is mandatory.
-
Toxicity: Isobutylhydrazine hydrochloride is toxic if swallowed, in contact with skin, or inhaled. It also causes serious skin and eye irritation.[9]
-
Handling: All manipulations should be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is required.[10][11]
-
Incompatibilities: Hydrazines are incompatible with strong oxidizing agents. Reactions can be exothermic, and appropriate temperature control measures should be in place.
-
Disposal: All waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
Section 1: Reaction with Carbonyl Electrophiles (Aldehydes & Ketones)
The reaction between a hydrazine and a carbonyl compound (aldehyde or ketone) is a cornerstone of organic chemistry, leading to the formation of a hydrazone. This reaction proceeds via a nucleophilic addition-elimination mechanism and is fundamental to transformations like the Wolff-Kishner reduction.[12][13]
Mechanistic Pathway: Hydrazone Formation
The more nucleophilic terminal nitrogen (-NH₂) of isobutylhydrazine initiates a nucleophilic attack on the electrophilic carbonyl carbon. This addition forms a tetrahedral intermediate known as a carbinolamine. The reaction is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[13] Subsequently, the carbinolamine undergoes dehydration (elimination of a water molecule) to yield the stable C=N double bond of the hydrazone.[2][12]
Caption: Mechanism of Isobutylhydrazone Formation.
Causality in Experimental Design
-
Solvent Choice: Protic solvents like ethanol or methanol are commonly employed as they can solvate the reactants and participate in proton transfer steps.[2][14]
-
Catalyst: While the reaction can proceed without a catalyst, a few drops of a weak acid like acetic acid can significantly accelerate the rate-limiting dehydration step. Strong acids should be avoided as they can protonate the hydrazine, deactivating it as a nucleophile.
-
Temperature: The reaction is often performed at room temperature or with gentle heating (reflux) to drive the equilibrium towards the product by removing water.[2][15]
Experimental Protocol: Synthesis of Acetone Isobutylhydrazone
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isobutylhydrazine (8.82 g, 0.1 mol) and 40 mL of absolute ethanol.
-
Addition: While stirring, add acetone (6.39 g, 0.11 mol, 1.1 equivalents) dropwise to the solution. Add 2-3 drops of glacial acetic acid.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield the pure acetone isobutylhydrazone.
Section 2: Reaction with Acylating Electrophiles (Acyl Chlorides)
Acyl chlorides are highly reactive carboxylic acid derivatives and serve as potent electrophiles.[16][17] Their reaction with isobutylhydrazine provides a direct route to N-isobutyl-N'-acylhydrazides (hydrazides), which are valuable intermediates in medicinal chemistry.[4][18] The reaction is a classic example of nucleophilic acyl substitution.
Mechanistic Pathway: Acylhydrazide Formation
The reaction proceeds via a two-step addition-elimination mechanism. The terminal nitrogen of isobutylhydrazine attacks the electrophilic carbonyl carbon of the acyl chloride, breaking the C=O π-bond and forming a tetrahedral intermediate. In the second step, the intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.[19] A base is typically added to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate and deactivate the starting hydrazine.
Caption: Mechanism of Acylhydrazide Synthesis.
Causality in Experimental Design
-
Stoichiometry: A slight excess of the hydrazine can be used to ensure complete consumption of the acyl chloride. Alternatively, a non-nucleophilic base like pyridine or triethylamine is added in at least stoichiometric amounts to act as an HCl scavenger.[19]
-
Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or diethyl ether are ideal to prevent hydrolysis of the highly reactive acyl chloride.[20]
-
Temperature Control: The reaction is often highly exothermic. The acyl chloride is typically added slowly to a cooled solution (e.g., 0 °C) of the hydrazine and base to maintain control over the reaction temperature.[21]
Experimental Protocol: Synthesis of N'-isobutylbenzohydrazide
-
Setup: In a 250 mL three-necked flask fitted with a dropping funnel, nitrogen inlet, and magnetic stirrer, dissolve isobutylhydrazine (8.82 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Addition: Dissolve benzoyl chloride (14.06 g, 0.1 mol) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred hydrazine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Work-up: Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 50 mL), 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N'-isobutylbenzohydrazide.
Section 3: Reaction with Alkylating Electrophiles (Alkyl Halides)
Alkyl halides react with nucleophiles like isobutylhydrazine in nucleophilic substitution reactions. The outcome (mono- vs. dialkylation) and the mechanism (Sₙ1 vs. Sₙ2) are highly dependent on the structure of the alkyl halide, the reaction conditions, and the stoichiometry.[22][23][24] For primary alkyl halides, the Sₙ2 pathway is dominant.
Mechanistic Pathway: Sₙ2 Alkylation
In the Sₙ2 mechanism, the reaction occurs in a single, concerted step. The nucleophilic nitrogen of isobutylhydrazine attacks the electrophilic carbon of the alkyl halide from the side opposite to the leaving group (backside attack).[24] This leads to an inversion of stereochemistry at the carbon center if it is chiral. A base is required to deprotonate the resulting hydrazinium salt to yield the neutral alkylated product.
Caption: Concerted Sₙ2 mechanism for alkylation.
Causality in Experimental Design
-
Substrate Choice: Primary alkyl halides (e.g., iodomethane, benzyl bromide) are the best substrates for selective mono-alkylation via the Sₙ2 mechanism.[22] Tertiary alkyl halides will favor elimination reactions.[25]
-
Stoichiometry and Selectivity: A key challenge is controlling the extent of alkylation. Using a large excess of isobutylhydrazine favors mono-alkylation. The product, an alkylated hydrazine, is also nucleophilic and can react further to form a dialkylated product.
-
Base: A non-nucleophilic base, such as potassium carbonate or a hindered amine base, is used to neutralize the acid formed during the reaction without competing in the alkylation.
-
Solvent: Polar aprotic solvents like acetonitrile or DMF are preferred for Sₙ2 reactions as they solvate the cation but not the nucleophile, increasing its effective nucleophilicity.
Experimental Protocol: Synthesis of 1-benzyl-2-isobutylhydrazine
-
Setup: To a 250 mL round-bottom flask, add isobutylhydrazine (17.6 g, 0.2 mol, 2 equivalents) and anhydrous potassium carbonate (15.2 g, 0.11 mol) in 100 mL of acetonitrile.
-
Addition: While stirring vigorously, add benzyl bromide (17.1 g, 0.1 mol, 1 equivalent) dropwise at room temperature.
-
Reaction: Heat the mixture to 50 °C and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and unreacted hydrazine. Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent. The crude product can be further purified by column chromatography on silica gel.
Summary Data Table
| Electrophile Class | Reagent Example | Product Type | Key Conditions | Typical Yield Range |
| Carbonyl | Acetone | Hydrazone | Ethanol, cat. Acetic Acid, Reflux | 70-90% |
| Acylating | Benzoyl Chloride | Acylhydrazide | DCM, Triethylamine, 0°C to RT | 75-95% |
| Alkylating | Benzyl Bromide | Alkylhydrazine | Acetonitrile, K₂CO₃, 50°C | 50-70% (mono-alkylated) |
Conclusion
Isobutylhydrazine demonstrates predictable yet versatile reactivity towards a range of common electrophiles. Its reactions, governed by the principles of nucleophilic addition, substitution, and elimination, provide robust pathways to valuable chemical entities like hydrazones, acylhydrazides, and alkylhydrazines. The success of these exploratory reactions hinges on a firm understanding of the underlying mechanisms, which dictates the rational choice of solvents, reagents, and reaction conditions. For the drug development professional, these fundamental transformations open avenues to novel molecular scaffolds, while for the research scientist, they offer a reliable toolkit for chemical synthesis. Always prioritizing safety, the careful and informed application of the principles discussed in this guide will enable the effective use of isobutylhydrazine as a powerful synthetic intermediate.
References
-
Eade, R. A., et al. (2020). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. Journal of the American Chemical Society. Available at: [Link]
-
PubChem. (n.d.). Isobutylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from: [Link]
-
Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry. Available at: [Link]
-
Lopat'eva, E. R., et al. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules. Available at: [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride. Available at: [Link]
-
Jain, A., et al. (2018). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
Lopat'eva, E. R., et al. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. Available at: [Link]
-
Zhang, W., et al. (2022). Reaction development a Influences of hydrazine derivatives. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). organic-chemistry.org. Retrieved from: [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. chem.libretexts.org. Retrieved from: [Link]
-
Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives. anusandhanvallari.com. Retrieved from: [Link]
- Google Patents. (2008). US8110705B2 - Processes for making hydrazides.
-
Al-Juboori, F. H. (n.d.). Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid. researchgate.net. Retrieved from: [Link]
-
Auclair, M., et al. (2008). Carbonyl scavenger and antiatherogenic effects of hydrazine derivatives. PubMed. Available at: [Link]
-
Lopat'eva, E. R., et al. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. Available at: [Link]
- Google Patents. (n.d.). EP0116198B1 - Process for preparation of tertiary butyl hydrazine.
- Google Patents. (n.d.). CN101445471A - Method for synthesizing bis-isobutyronitrile hydrazine.
-
ResearchGate. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. researchgate.net. Retrieved from: [Link]
-
Organic Chemistry Portal. (2019). A Hydrazine Insertion Route to N'-Alkyl Benzohydrazides by an Unexpected Carbon-Carbon Bond Cleavage. organic-chemistry.org. Retrieved from: [Link]
-
Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles. chemistrysteps.com. Retrieved from: [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. masterorganicchemistry.com. Retrieved from: [Link]
-
Organic Syntheses Procedure. (n.d.). orgsyn.org. Retrieved from: [Link]
-
ResearchGate. (n.d.). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. researchgate.net. Retrieved from: [Link]
-
Dyusebaeva, M. A., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed Central. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). n-BuLi-promoted nucleophilic addition of unactivated C(sp3)–H bonds to diazo compounds as N-terminal electrophiles: efficient synthesis of hydrazine derivatives. pubs.rsc.org. Retrieved from: [Link]
-
Master Organic Chemistry. (2012). Nucleophiles and Electrophiles. masterorganicchemistry.com. Retrieved from: [Link]
-
Sci-Hub. (1968). II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. sci-hub.se. Retrieved from: [Link]
-
Al-Hyali, A. M. (2021). Experimental No. (14) Derivatives of carbonyl compounds. researchgate.net. Retrieved from: [Link]
-
University of Bristol. (n.d.). REACTIONS WITH ELECTROPHILES. chm.bris.ac.uk. Retrieved from: [Link]
-
PubMed Central. (2024). Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells. ncbi.nlm.nih.gov. Retrieved from: [Link]
-
PubChem. (n.d.). Isobutylhydrazine. National Center for Biotechnology Information. Retrieved from: [Link]
-
Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. chem.libretexts.org. Retrieved from: [Link]
-
PubMed Central. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ncbi.nlm.nih.gov. Retrieved from: [Link]
-
PubMed Central. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ncbi.nlm.nih.gov. Retrieved from: [Link]
-
MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. mdpi.com. Retrieved from: [Link]
-
Chemistry Stack Exchange. (2018). Reactivity order of electrophilic addition. chemistry.stackexchange.com. Retrieved from: [Link]
-
Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions. chemistrysteps.com. Retrieved from: [Link]
-
University of Wisconsin-Madison. (n.d.). Reactions of Alkyl Halides in Which the Bond Between Carbon and Halogen is Broken — An Overview. ochem.wisc.edu. Retrieved from: [Link]
-
Drug Discovery News. (2016). Special Report on Drug Metabolism: Identifying toxicity. drugdiscoverynews.com. Retrieved from: [Link]
-
chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. chemguide.co.uk. Retrieved from: [Link]
-
YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. youtube.com. Retrieved from: [Link]
-
Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides Chem 2310. (n.d.). weber.edu. Retrieved from: [Link]
-
Breaking Down Alkyl Halides: Key Reactions and Uses. (2025). materialsscience.info. Retrieved from: [Link]
Sources
- 1. Isobutylhydrazine | C4H12N2 | CID 542420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. psvmkendra.com [psvmkendra.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 5. Carbonyl scavenger and antiatherogenic effects of hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isobutylhydrazine hydrochloride | C4H13ClN2 | CID 2760986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. beta.lakeland.edu [beta.lakeland.edu]
- 11. chemos.de [chemos.de]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 16. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 17. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 18. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Sci-Hub. Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides / Journal of the American Oil Chemists' Society, 1968 [sci-hub.box]
- 21. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]
- 22. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 23. employees.oneonta.edu [employees.oneonta.edu]
- 24. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 25. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: Strategic Incorporation of Isobutylhydrazine for Aza-Leucine Peptide Synthesis
The following Application Note is designed for researchers and drug discovery chemists focusing on peptidomimetics. It details the strategic use of Isobutylhydrazine to synthesize Aza-Leucine (Aza-Leu) residues, a critical modification for enhancing peptide stability and bioavailability.
Executive Summary
The incorporation of aza-amino acids, where the
Unlike standard amino acid coupling, Aza-Leu installation requires a modified Solid-Phase Peptide Synthesis (SPPS) protocol involving resin activation, hydrazine interception, and subsequent acylation of a sterically hindered secondary amine. This guide provides a validated protocol for using isobutylhydrazine to introduce Aza-Leu into peptide backbones with high fidelity.
Technical Background & Mechanism
The Aza-Peptide Advantage
Aza-peptides possess a semicarbazide structure (
-
Conformational Bias: The lone pair repulsion between adjacent nitrogen atoms often forces the backbone into a
-turn conformation, making Aza-Leu ideal for mimicking turn regions in bioactive proteins. -
Metabolic Stability: The absence of the
-CH and the altered electronic properties render the aza-peptide bond highly resistant to enzymatic hydrolysis by proteases.
The Role of Isobutylhydrazine
To mimic the side chain of Leucine (isobutyl group) in an aza-framework, the synthesis must introduce an isobutyl moiety onto the
Reaction Pathway
The synthesis follows a three-step cycle distinct from standard Fmoc-SPPS:
-
Activation: The N-terminus of the resin-bound peptide is activated (typically with disuccinimidyl carbonate, DSC, or carbonyldiimidazole, CDI) to form an active isocyanate or carbamate.
-
Hydrazinolysis: Isobutylhydrazine reacts with the activated species. The unsubstituted
group is more nucleophilic, attacking the isocyanate to form the semicarbazide linkage. -
Acylation: The next amino acid (Fmoc-AA-OH) is coupled to the remaining secondary amine (
). Note: This step is sterically demanding.
Mechanistic Diagram
Figure 1: Reaction pathway for incorporating Aza-Leucine using Isobutylhydrazine. The critical steric bottleneck occurs at Step 3.
Reagent Profile & Safety
Isobutylhydrazine (CAS: 42504-87-0 / HCl salt: 237064-47-0)[5]
-
Physical State: Colorless liquid (free base) or white solid (hydrochloride salt).
-
Reactivity: Strong nucleophile; reducing agent.
-
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2-8°C.
Safety Critical (E-E-A-T): Hydrazines are potential carcinogens and skin sensitizers.
-
Handling: Always use a chemical fume hood. Double-glove (Nitrile).
-
Neutralization: Waste containing isobutylhydrazine should be segregated from general organic waste and treated with bleach (sodium hypochlorite) to oxidize the hydrazine before disposal, following institutional EHS guidelines.
Validated Experimental Protocol
Phase A: Preparation of the Resin-Bound Isocyanate
Goal: Activate the N-terminus of the growing peptide chain.
-
Swelling: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DCM for 20 min.
-
Deprotection: Remove Fmoc from the previous amino acid using 20% Piperidine/DMF (
min). Wash with DMF ( ) and DCM ( ). -
Activation (The DSC Method):
-
Dissolve Disuccinimidyl Carbonate (DSC) (10 eq, 1.0 mmol) in minimal DMF.
-
Add to the resin.[3]
-
Add DIEA (Diisopropylethylamine) (10 eq) dropwise.
-
Reaction Time: Shake at room temperature for 45 minutes.
-
Validation: Perform a Kaiser test. It should be negative (no free amine), indicating conversion to the active carbamate/isocyanate.
-
Wash: Wash thoroughly with DCM (
) to remove excess DSC. Note: Use anhydrous DCM to prevent hydrolysis of the isocyanate.
-
Phase B: Isobutylhydrazine Coupling (The Aza-Leu Installation)
Goal: Install the hydrazine backbone.
-
Reagent Prep: Prepare a solution of Isobutylhydrazine (5 eq) in DMF.
-
Note: If using the HCl salt, add 5 eq of DIEA to the solution to generate the free base before adding to the resin.
-
-
Coupling: Add the solution to the activated resin.
-
Reaction Time: Shake for 60 minutes at room temperature.
-
Monitoring: Perform a Chloranil test (for secondary amines). A positive result (blue/green beads) indicates successful formation of the semicarbazide (
). -
Wash: Wash with DMF (
).
Phase C: Acylation of the Aza-Residue
Goal: Attach the next amino acid to the sterically hindered nitrogen. Critical Insight: The nitrogen bearing the isobutyl group is a secondary amine with significant steric bulk and reduced nucleophilicity (due to the adjacent urea-like carbonyl). Standard HBTU/DIC coupling often fails here.
-
High-Power Activation:
-
Reagents: Fmoc-AA-OH (5 eq), HATU (5 eq), HOAt (5 eq), and DIEA (10 eq).
-
Solvent: Minimal DMF (to maximize concentration).
-
-
Coupling: Add the pre-activated mixture to the resin.
-
Conditions:
-
Standard: Shake for 3–12 hours at room temperature.
-
Optimization: If the next residue is bulky (e.g., Val, Ile), double couple or apply microwave heating (
C for 20 min).
-
-
Validation: Chloranil test must be negative. If positive, repeat the coupling using BTC (Bis(trichloromethyl)carbonate / Triphosgene) mediated coupling (see Troubleshooting).
Data Summary & Troubleshooting
Reagent Comparison Table
| Reagent | Role in Protocol | Equivalent (eq) | Critical Notes |
| DSC | Amine Activator | 10 | Must be washed with anhydrous DCM to prevent hydrolysis. |
| Isobutylhydrazine | Aza-Leu Building Block | 5 | Use free base or neutralize HCl salt in situ. Toxic. |
| HATU/HOAt | Coupling Agent (Phase C) | 5 | Preferred over HBTU for sterically hindered aza-amines. |
| BTC (Triphosgene) | Alternative Activator | 0.33 | Use if HATU fails. Generates phosgene in situ (Safety!). |
Troubleshooting Guide
-
Issue: Low yield of Aza-Leu incorporation (Phase B).
-
Cause: Hydrolysis of the isocyanate intermediate.
-
Fix: Ensure DCM used in Phase A washes is strictly anhydrous. Minimize time between activation and hydrazine addition.
-
-
Issue: Incomplete coupling of the next amino acid (Phase C).
-
Cause: Steric hindrance of the
-isobutyl group. -
Fix: Switch to the BTC Protocol :
-
Suspend Fmoc-AA-OH (3 eq) and BTC (1 eq) in THF/DCM.
-
Add Collidine (10 eq) to generate the acid chloride in situ.
-
Add to resin. This is a highly aggressive acylation method.
-
-
Workflow Visualization
Figure 2: Operational workflow for the SPPS cycle involving isobutylhydrazine.
References
-
Lubell, W. D., et al. (2022). Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides: Synthesis of Azapeptides. MDPI Molecules. [Link]
-
Proulx, C., et al. (2012). Azapeptide Synthesis Methods for Expanding Side-Chain Diversity for Biomedical Applications.[2] Accounts of Chemical Research. [Link]
-
Sabatino, G., et al. (2013). Solid phase submonomer azapeptide synthesis. Methods in Molecular Biology. [Link]
-
PubChem. (2025).[5] Isobutylhydrazine hydrochloride - Safety and Properties.[5][6] National Library of Medicine. [Link]
Sources
- 1. kirj.ee [kirj.ee]
- 2. Azapeptide Synthesis Methods for Expanding Side-Chain Diversity for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Isobutylhydrazine hydrochloride | C4H13ClN2 | CID 2760986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
synthesis of pyrazole derivatives using isobutylhydrazine
Application Note: Synthesis of Pyrazole Derivatives Using Isobutylhydrazine
Introduction and Strategic Rationale
Pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores due to their metabolic stability and ability to participate in diverse hydrogen-bonding networks. The targeted incorporation of an N1-isobutyl group introduces branched lipophilic bulk, which is a critical structural modification used to modulate receptor binding kinetics and achieve functional selectivity. For instance, N1-isobutyl pyrazoles have been extensively explored in the development of biased APELIN (APJ) receptor agonists[1], fungal-selective Hsp90 inhibitors[2], and S1P1 receptor modulators[3].
This application note details the mechanistic rationale, regioselectivity controls, and validated protocols for synthesizing 1-isobutylpyrazole derivatives via the condensation of isobutylhydrazine with 1,3-diketones and α-cyanoketones.
Mechanistic Principles & Causality in Experimental Design
Regioselectivity in the Knorr Pyrazole Synthesis When an asymmetrical 1,3-diketone reacts with a monoalkylhydrazine like isobutylhydrazine, two regioisomers (1,3-disubstituted and 1,5-disubstituted pyrazoles) are generated. The regiochemical outcome is dictated by the differential electrophilicity of the two carbonyl carbons and the differing nucleophilicities of the hydrazine nitrogens.
Causality of Isomer Formation: The terminal (–NH₂) nitrogen of isobutylhydrazine is less sterically hindered and inherently more nucleophilic than the internal (–NH-isobutyl) nitrogen. Consequently, the terminal nitrogen preferentially attacks the most electrophilic carbonyl to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the pyrazole core. Under standard thermodynamic conditions (ethanol reflux), this pathway predominantly favors the 1,5-isomer over the 1,3-isomer, frequently achieving a 4:1 regioselectivity ratio[1].
Reagent Selection: Salt vs. Free Base Alkylhydrazines are highly reactive, prone to rapid air oxidation, and can be hazardous to handle as free bases. Therefore, isobutylhydrazine is universally utilized as a bench-stable salt—typically isobutylhydrazine hydrochloride[2] or trifluoroacetate[1]. Causality of Base Addition: To initiate the condensation, an auxiliary base (such as triethylamine or sodium ethoxide) must be introduced to the reaction mixture. This neutralizes the counterion and liberates the active free hydrazine nucleophile in situ, preventing premature degradation of the reagent.
Workflow and mechanism of isobutylhydrazine-mediated pyrazole synthesis.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 1,5-Disubstituted 1-Isobutylpyrazoles via 1,3-Diketones
This protocol is adapted from the optimized synthesis of APJ receptor agonist intermediates, where a 1,3-diketone is cyclized with isobutylhydrazine trifluoroacetate[1].
Materials:
-
1,3-Diketone substrate (1.0 eq)
-
Isobutylhydrazine trifluoroacetate (1.1 eq)
-
Anhydrous Ethanol (EtOH)
-
Triethylamine (TEA) (1.2 eq)
Methodology:
-
Substrate Solubilization: Dissolve the 1,3-diketone (1.0 mmol) in anhydrous ethanol to achieve a 0.2 M concentration in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine Liberation: Add isobutylhydrazine trifluoroacetate (1.1 mmol) to the stirring solution, followed immediately by the dropwise addition of TEA (1.2 mmol).
-
Condensation & Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 16 hours. Mechanistic Note: Elevated temperatures are required to overcome the activation energy barrier of the dehydration step following the initial hydrazone cyclization.
-
Validation Checkpoint (Self-Validating System): At 14 hours, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The complete disappearance of the diketone mass and the appearance of the [M+H]⁺ corresponding to the pyrazole confirms reaction completion.
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the resulting residue between ethyl acetate and deionized water. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via normal-phase silica gel chromatography. The 1,5-isomer and 1,3-isomer exhibit distinct Rf values due to differing dipole moments and are readily separable[1].
Protocol B: Synthesis of 5-Amino-1-isobutylpyrazoles via α-Cyanoketones
This method is essential for synthesizing aminopyrazole building blocks, which are critical for projecting substituents into the binding pockets of targets like Hsp90[2].
Materials:
-
α-Cyanoketone (e.g., 2-methoxybenzoylacetonitrile) (1.0 eq)
-
Isobutylhydrazine hydrochloride (1.1 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Methanol (MeOH)
Methodology:
-
Initiation: Suspend the α-cyanoketone (1.0 mmol) and isobutylhydrazine hydrochloride (1.1 mmol) in methanol (5 mL) within a heavy-walled microwave-safe vial.
-
Base Addition: Add TEA (1.1 mmol) to the suspension to liberate the free hydrazine.
-
Microwave Irradiation: Seal the vial with a crimp cap and heat under microwave irradiation at 120°C for 20 minutes. Mechanistic Note: Microwave heating rapidly accelerates the nucleophilic attack of the internal hydrazine nitrogen on the nitrile carbon, driving the cyclization to the 5-aminopyrazole efficiently without thermal degradation[2].
-
Validation Checkpoint: Perform TLC (50% EtOAc/Hexanes). The highly polar 5-aminopyrazole product will stain strongly with ninhydrin or UV active depending on the aryl substituent.
-
Isolation: Concentrate the solvent in vacuo and purify via automated flash chromatography (gradient: 15% to 40% ethyl acetate in hexanes) to afford the pure 5-amino-1-isobutylpyrazole[2].
Quantitative Data Summary
The following table summarizes expected yields, reaction conditions, and regioselectivity profiles based on established literature protocols utilizing isobutylhydrazine.
| Substrate Type | Hydrazine Reagent | Reaction Conditions | Major Product | Yield / Ratio | Ref |
| 1,3-Diketone | Isobutylhydrazine TFA | EtOH, TEA, Reflux, 16 h | 1,5-Isobutylpyrazole | 40–73% (4:1 ratio over 1,3-isomer) | [1] |
| α-Cyanoketone | Isobutylhydrazine HCl | MeOH, TEA, MW 120°C, 20 min | 5-Amino-1-isobutylpyrazole | 84% (Regiospecific) | [2] |
| β-Keto Ester | Isobutylhydrazine HCl | EtOH, Reflux | 1-Isobutylpyrazole-5-carboxylate | High / Quantitative | [3] |
References
-
Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists Source: PMC, Chemistry URL:[Link]
- US8802663B2 - Pyrazole oxadiazole derivatives as S1P1 agonists Source: Google Patents URL
-
Fungal selective resorcylate aminopyrazole Hsp90 inhibitors: Optimization of whole cell anticryptococcal activity and insights into the structural origins of cryptococcal selectivity Source: PMC URL:[Link]
Sources
- 1. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal selective resorcylate aminopyrazole Hsp90 inhibitors: Optimization of whole cell anticryptococcal activity and insights into the structural origins of cryptococcal selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8802663B2 - Pyrazole oxadiazole derivatives as S1P1 agonists - Google Patents [patents.google.com]
copper-mediated bioconjugation with isobutylhydrazine
Application Note: Site-Selective Bioconjugation of Selenocysteine via Copper-Mediated Isobutylhydrazine Activation
Executive Summary
This application note details a robust protocol for the site-selective alkylation of Selenocysteine (Sec, U) residues in peptides and proteins using isobutylhydrazine in the presence of Copper(II). Unlike traditional bioconjugation methods that target Lysine (amine coupling) or Cysteine (thiol-maleimide), this protocol leverages the unique redox susceptibility of selenium and the oxidative activation of alkylhydrazines by Cu(II).
This method is critical for researchers requiring:
-
Orthogonal Labeling: Modification of Sec in the presence of free Cys residues.
-
Stable Linkages: Formation of a non-hydrolyzable Selenium-Carbon (Se-C) bond.
-
Mild Conditions: Reaction proceeds at near-neutral pH (5–8) in aqueous buffer without the need for toxic catalysts or harsh oxidants.[1]
Scientific Mechanism & Rationale
The Challenge of Selectivity
Standard alkylation methods (e.g., alkyl halides) often fail to discriminate sufficiently between the nucleophilic thiol of Cysteine (Cys) and the selenol of Selenocysteine (Sec). While Sec is more nucleophilic (
The Copper-Hydrazine System
This protocol utilizes a Single Electron Transfer (SET) mechanism. Copper(II) acts as an oxidant, converting the isobutylhydrazine precursor into a reactive isobutyl radical species.
-
Activation: Cu(II) coordinates with isobutylhydrazine and oxidizes it, likely generating a diazenium intermediate which decomposes to release nitrogen gas and an isobutyl radical (
) . -
Radical Trapping: The Sec residue, possessing a lower bond dissociation energy and higher radical affinity than Cys, acts as a "radical trap."
-
Conjugation: The isobutyl radical attacks the selenium atom, forming a stable Se-Isobutyl thioether-like linkage.
Why Isobutylhydrazine? Alkylhydrazines are generally less stable than arylhydrazines, but in the presence of Cu(II), they generate alkyl radicals efficiently. The isobutyl group serves as a model hydrophobic modification, useful for altering protein solubility or studying hydrophobic packing interfaces.
Mechanistic Pathway Diagram
Figure 1: Mechanistic flow of Cu(II)-mediated hydrazine activation and selective selenocysteine alkylation.
Materials & Equipment
| Component | Specification | Recommended Source/Notes |
| Target Protein | Containing Sec (U) | Expressed via auxotrophic strains or chemically synthesized. |
| Reagent A | Isobutylhydrazine Hydrochloride | High purity (>95%); store under inert gas. |
| Catalyst | Copper(II) Acetate (Cu(OAc)₂) | Preferred over CuCl₂ for milder counter-ion effects. |
| Buffer | Sodium Phosphate (NaPi) | 100 mM, pH 7.0. Avoid buffers with strong Cu-chelating ability (e.g., Tris, EDTA). |
| Quenching Agent | EDTA (0.5 M stock) | To chelate Cu(II) and stop the reaction. |
| Analysis | LC-MS (Q-TOF or Orbitrap) | Essential for verifying mass shift (+56 Da for isobutyl). |
Detailed Experimental Protocol
Note: All steps should be performed in a fume hood due to the potential toxicity of hydrazine derivatives.
Step 1: Stock Solution Preparation
-
Protein Stock: Dissolve Sec-containing protein in degassed 100 mM NaPi buffer (pH 7.0) to a final concentration of 50–100
M.-
Expert Tip: Ensure the protein is fully reduced. If TCEP was used for storage, it must be removed via spin column as it can reduce Cu(II) to Cu(I) or react with the radical.
-
-
Isobutylhydrazine Stock: Prepare a 100 mM solution in water or DMSO immediately before use.
-
Cu(II) Stock: Prepare a 10 mM solution of Cu(OAc)₂ in water.
Step 2: Reaction Assembly
-
In a 1.5 mL microcentrifuge tube, combine the reagents in the following order:
-
L NaPi Buffer (to final volume) -
L Protein Stock (Final: 20 M) -
L Isobutylhydrazine Stock (Final: 1 mM, ~50 equiv) -
L Cu(II) Stock (Final: 100 M, ~5 equiv)
-
-
Mix gently by pipetting. Do not vortex vigorously to avoid protein denaturation.
Step 3: Incubation
-
Incubate the reaction mixture at 25°C (Room Temperature) for 30 to 60 minutes .
-
The reaction vessel can be left open to air (aerobic conditions often facilitate the catalytic turnover of copper), but closed tubes work efficiently for stoichiometric oxidations.
Step 4: Quenching & Purification
-
Add EDTA to a final concentration of 10 mM (100-fold excess over Copper) to quench the reaction. Incubate for 5 minutes.
-
Remove excess reagents and copper-EDTA complexes using a Desalting Spin Column (e.g., Zeba Spin, 7K MWCO) or by dialysis against clean buffer.
Step 5: Validation (LC-MS)
-
Analyze the intact protein via LC-MS.
-
Expected Result: A mass shift of +56.06 Da (Isobutyl group addition:
- ). -
Success Criteria: >90% conversion of the starting material to the +56 Da species; <5% double alkylation (indicating Cys modification).
Data Summary & Optimization
The following table summarizes the optimization window for this reaction based on kinetic studies.
| Parameter | Optimal Range | Impact of Deviation |
| pH | 6.0 – 7.5 | < 6.0: Hydrazine protonation slows oxidation. > 8.0: Increased risk of non-specific Cys labeling. |
| Cu(II) Conc. | 2 – 10 equiv. | < 2 eq: Incomplete conversion. > 20 eq: Protein precipitation or oxidation of Met/His residues. |
| Hydrazine | 20 – 100 equiv. | Excess is required to outcompete solvent quenching of the radical. |
| Time | 30 – 60 min | Reaction is fast. Prolonged incubation (>4h) increases off-target side reactions. |
Troubleshooting Guide
Problem: Low Conversion Yield
-
Cause: Oxidation of Sec to Seleninic acid (
) prior to reaction. -
Solution: Pre-treat protein with DTT, then rigorously remove DTT (using PD-10 columns) immediately before adding Cu/Hydrazine.
-
Cause: Old Hydrazine stock.[2]
-
Solution: Alkylhydrazines oxidize over time. Use fresh stock or recrystallize the hydrochloride salt.
Problem: Non-Specific Labeling (Mass +112 Da or higher)
-
Cause: Reaction with surface Cysteines.
-
Solution: Lower the pH to 6.[3]0. At pH 6.0, the nucleophilicity of Cys (pKa ~8.3) is significantly suppressed compared to Sec (pKa ~5.2), while the radical mechanism still favors Se.
-
Solution: Reduce Cu(II) concentration to 2 equivalents.
Problem: Protein Precipitation
-
Cause: Copper-induced aggregation.
-
Solution: Switch from Cu(OAc)₂ to CuCl₂ or lower the protein concentration. Ensure EDTA is added immediately after the reaction time is complete.
Safety & Handling
-
Hydrazines: Isobutylhydrazine is potentially toxic and a skin sensitizer. Handle in a fume hood with double nitrile gloves.
-
Copper Waste: Dispose of all copper-containing waste in designated heavy metal waste containers. Do not pour down the drain.
References
-
Primary Methodology: Zhao, Z., Shimon, D., & Metanis, N. (2021).[4] Chemoselective Copper-Mediated Modification of Selenocysteines in Peptides and Proteins.[1][4][5][6] Journal of the American Chemical Society, 143(32), 12817–12824.[4] [Link]
-
Copper-Hydrazine Chemistry: Timsina, Y. N., & Gupton, B. F. (2020). Copper-Catalyzed Oxidative Coupling of Hydrazines. Catalysts, 10(10), 1167. [Link]
-
Sec vs Cys Reactivity: Hondal, R. J., & Raines, R. T. (2002). Selenocysteine pKa, Nucleophilicity, and Bond Dissociation Energy. Biochemistry, 41(50), 15152-15161. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselective Copper-Mediated Modification of Selenocysteines in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.huji.ac.il [cris.huji.ac.il]
- 6. pubs.acs.org [pubs.acs.org]
protocol for isobutylhydrazine reaction with selenocysteine
Application Note: Chemoselective Alkylation of Selenocysteine via Copper-Mediated Isobutylhydrazine Activation
Executive Summary
This application note details a protocol for the site-specific modification of Selenocysteine (Sec, U) residues in peptides and proteins using isobutylhydrazine. Unlike traditional alkylating agents (e.g., iodoacetamide) that often struggle to discriminate between Cysteine (Cys) and Sec due to their similar nucleophilicity, this protocol utilizes a Copper(II)-mediated radical mechanism .
In this system, Cu(II) oxidizes isobutylhydrazine to generate an isobutyl radical species in situ. This radical exhibits high chemoselectivity for the selenium center of Sec, forming a stable selenoether conjugate (
Scientific Background & Mechanism
The Challenge of Sec Selectivity
Selenocysteine is the 21st amino acid, possessing a selenol group (
The Isobutylhydrazine Solution
Hydrazines (
-
Mechanism: Isobutylhydrazine is oxidized to an unstable diazenium intermediate, which decomposes to release nitrogen gas (
) and an isobutyl radical ( ) . -
Selectivity: The carbon radical reacts preferentially with the "soft" selenium atom of Sec over the "harder" sulfur of Cys or oxygen of Ser/Thr, enabling high-fidelity labeling.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway of Cu(II)-mediated oxidative radical generation from isobutylhydrazine and subsequent selenocysteine alkylation.[1]
Experimental Protocol
Reagents & Equipment
| Reagent/Equipment | Specification | Purpose |
| Isobutylhydrazine HCl | >95% Purity | Radical precursor source. |
| Copper(II) Sulfate | 100 mM Stock (aq) | Oxidative catalyst. |
| Buffer System | 100 mM NH | Reaction medium (MS compatible). |
| TCEP-HCl | 50 mM Stock | Reducing agent (to ensure Sec is reduced). |
| Protein Sample | Sec-containing (e.g., TrxR) | Target substrate.[2] |
| LC-MS System | Q-TOF or Orbitrap | Validation of mass shift. |
Step-by-Step Methodology
Step 1: Protein Reduction (Pre-treatment)
-
Context: Sec residues in stored proteins often form selenenylsulfide bonds (
) with nearby cysteines. These must be reduced to free selenols ( ) for the reaction to proceed efficiently. -
Action: Dilute protein to 10-50
M in NH HCO buffer (pH 7.5). Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 1 mM. -
Incubation: 20 minutes at Room Temperature (RT).
Step 2: Isobutylhydrazine Reaction
-
Action: To the reduced protein solution, add Isobutylhydrazine to a final concentration of 1–5 mM (approx. 100x molar excess over protein).
-
Catalyst Addition: Immediately add CuSO
to a final concentration of 50–100 M.-
Note: The Cu(II) : Hydrazine ratio is critical. A catalytic amount of Copper is sufficient.
-
-
Incubation: Incubate for 10 to 30 minutes at RT in an open vial (oxygen assists the catalytic turnover).
-
Visual Check: Solution may turn slightly yellow/brown due to transient Cu-complexes or diazenium formation.
-
Step 3: Quenching & Cleanup
-
Action: Quench the reaction by adding EDTA (10 mM final) to chelate Copper, followed by acidification with Formic Acid (to 1% v/v).
-
Cleanup: Remove excess hydrazine using a Zeba Spin Desalting Column (7K MWCO) or by C18 StageTip if proceeding directly to MS.
Step 4: Mass Spectrometry Verification
-
Method: Analyze via LC-MS/MS.
-
Target: Look for the specific mass shift on the Selenocysteine-containing peptide.
Data Analysis & Validation
Expected Mass Shifts
Upon successful reaction, the hydrogen of the selenol group is replaced by an isobutyl group.
| Modification | Formula Change | Monoisotopic Mass Shift ( |
| Isobutyl- | +56.0626 Da | |
| Side Reaction (Oxidation) | +31.9898 Da |
Note: The net reaction is
Experimental Workflow Diagram
Figure 2: Operational workflow for the derivatization and analysis of Selenocysteine.
Biological Implications (Inhibition Context)
While the protocol above describes a controlled chemical labeling, researchers must be aware that isobutylhydrazine can act as a suicide inhibitor in live biological systems.
-
Target: Mammalian Thioredoxin Reductase (TrxR1/TrxR2).
-
Mechanism: Metabolic activation (via CYP450 or cellular copper) converts the hydrazine to the radical, which alkylates the active site Sec-498 (human TrxR1).
-
Result: Loss of antioxidant capacity, accumulation of ROS, and potential induction of apoptosis. This mechanism mirrors that of hydrazine-based antidepressants (e.g., phenelzine) and antineoplastics.
References
-
Li, X., et al. (2019). Chemoselective Copper-Mediated Radical Modification of Selenocysteines in Peptides and Proteins. ChemRxiv. Link
- Grounding: Establishes the core chemistry of hydrazine-to-radical conversion by Copper(II) for Sec labeling.
-
Snider, G. W., et al. (2013). Thioredoxin reductase is inhibited by the carbamoylating activity of the anticancer sulfonylhydrazine drug Laromustine. Chemical Research in Toxicology. Link
- Grounding: Provides the biological context of hydrazine derivatives
-
Dernovics, M., & Lobinski, R. (2008). Characterization of the selenocysteine-containing metabolome in selenium-rich yeast.[3] Journal of Analytical Atomic Spectrometry.[3] Link
- Grounding: Background on mass spectrometry characterization of alkyl
-
Bredihhin, A., et al. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives.[4] Organic Letters.[4] Link
-
Grounding: Chemical basis for hydrazine alkylation reactivity.[4]
-
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the selenocysteine-containing metabolome in selenium-rich yeast Part II. On the reliability of the quantitative determination of selenocysteine - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
Application Note: Precision Synthesis of N-Alkylated Pyrazoles via Continuous Flow – The Isobutylhydrazine Protocol
Executive Summary
Isobutylhydrazine (IBH) is a critical alkyl hydrazine building block used in the synthesis of pyrazoles, indazoles, and various agrochemical/pharmaceutical scaffolds. However, its use in batch processing is plagued by two primary challenges: safety risks associated with hydrazine toxicity and instability, and regioselectivity issues when reacting with unsymmetrical 1,3-dicarbonyls.
This Application Note details a validated continuous flow protocol for utilizing isobutylhydrazine. By leveraging the superior heat transfer and mixing efficiency of flow reactors, this method achieves precise kinetic control, enhancing the regioselective formation of target pyrazoles while maintaining a closed-system safety barrier against genotoxic exposure.
Strategic Rationale: Why Flow?
Safety & Containment (The "E-E-A-T" Safety Pillar)
Hydrazine derivatives are notorious for their toxicity (often carcinogenic/mutagenic) and potential for thermal runaway. Isobutylhydrazine poses specific risks:
-
Toxicity: Classified as toxic by ingestion, skin contact, and inhalation (H301+H311+H331).[1][2]
-
Instability: Free base alkyl hydrazines can be air-sensitive and hygroscopic.
Flow Solution:
-
Containment: The entire reaction occurs within a closed microfluidic system, eliminating operator exposure to vapors or aerosols.
-
Thermal Control: Microreactors (surface-to-volume ratio >10,000 m²/m³) prevent hot-spots, allowing safe operation at temperatures that would be hazardous in batch (e.g., superheating solvents above boiling points).
Solving the Regioselectivity Challenge
The condensation of isobutylhydrazine with an unsymmetrical 1,3-diketone (e.g., benzoylacetone) typically yields a mixture of two isomers:
-
1,3,5-isomer (Kinetic product): Often favored by steric approach but harder to isolate pure in batch.
-
1,5,3-isomer (Thermodynamic product): Often favored by prolonged heating.
In batch, the slow heating/cooling ramps make it difficult to "freeze" the reaction at the kinetic stage. Flow chemistry allows precise residence time (
Chemical Profile & Handling
| Property | Specification | Handling Note |
| Reagent Name | Isobutylhydrazine (or Hydrochloride salt) | Use HCl salt for stability; neutralize in situ. |
| CAS Number | 42504-87-0 (Free base) / 2760986 (HCl) | Verify CAS for specific salt form. |
| Molecular Weight | 88.15 g/mol (Free base) | Calculate stoichiometry based on free base equiv. |
| Solubility | Soluble in MeOH, EtOH, Water | Avoid chlorinated solvents if possible (potential alkylation). |
| Hazards | Toxic, Irritant, Suspected Carcinogen | ALWAYS use in a fume hood; double-glove protocol. |
Core Protocol: Regioselective Synthesis of Pyrazoles
Model Reaction: Condensation of Isobutylhydrazine with Benzoylacetone to form 1-isobutyl-3-methyl-5-phenylpyrazole.
System Configuration
The setup utilizes a dual-stream injection system feeding into a heated coil reactor, followed by an in-line quench or back-pressure regulator (BPR).
-
Stream A: Isobutylhydrazine HCl (1.0 equiv) + DIPEA (1.2 equiv) in Ethanol.
-
Stream B: Benzoylacetone (1.0 equiv) in Ethanol.
-
Reactor: 10 mL PFA or Stainless Steel Coil (depending on temp).
-
BPR: 75 psi (5 bar) to allow superheating of Ethanol to 100°C+.
Reagent Preparation
-
Solution A (0.5 M): Dissolve 6.23 g Isobutylhydrazine HCl in 50 mL Ethanol. Add 8.7 mL Diisopropylethylamine (DIPEA) to neutralize the salt and generate the free hydrazine in situ. Note: Some precipitate (DIPEA·HCl) may form; filter if using micro-channels, or use a larger bore capillary.
-
Solution B (0.5 M): Dissolve 8.1 g Benzoylacetone in 100 mL Ethanol.
Experimental Procedure (Step-by-Step)
-
Priming: Flush the entire system (Pumps A & B) with anhydrous Ethanol. Ensure the BPR is active and system pressure is stable.
-
Flow Rate Calculation:
-
Target Residence Time (
): 10 minutes. -
Reactor Volume (
): 10 mL. -
Total Flow Rate (
) = = 1.0 mL/min. -
Set Pump A = 0.5 mL/min; Pump B = 0.5 mL/min (1:1 volumetric ratio).
-
-
Temperature Setting: Set the reactor coil temperature to 90°C . (Ethanol boils at 78°C; the 75 psi BPR keeps it liquid).
-
Execution:
-
Switch valves from "Solvent" to "Reagent".
-
Discard the first 2 reactor volumes (20 mL) to account for dispersion (steady-state equilibration).
-
Collect the steady-state output for 30 minutes.
-
-
Quench/Workup:
-
The output stream is directed into a flask containing saturated NH₄Cl solution (to quench any unreacted hydrazine) and Ethyl Acetate.
-
Perform standard liquid-liquid extraction.
-
Dry organic layer over MgSO₄ and concentrate.
-
Data & Optimization Table
| Parameter | Condition A (Kinetic) | Condition B (Thermodynamic) | Resulting Isomer Ratio (1,3,5 : 1,5,3) |
| Temperature | 70°C | 120°C | A: 92:8 | B: 40:60 |
| Residence Time | 5 min | 30 min | A: High selectivity for Kinetic product. |
| Solvent | Ethanol | HFIP (Hexafluoroisopropanol) | HFIP enhances regioselectivity via H-bonding. |
Visualizations
Flow Reactor Workflow
The following diagram illustrates the physical setup required for this protocol.
Caption: Figure 1. Continuous flow manifold for the safe condensation of isobutylhydrazine with diketones.
Reaction Mechanism & Regioselectivity
This diagram explains the mechanistic divergence controlled by flow parameters.
Caption: Figure 2. Mechanistic bifurcation. Flow chemistry favors the Kinetic Product (Green) by limiting equilibration time.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is working correctly, perform these checks:
-
The "Precipitate Check":
-
The "Regio-Check":
-
Validation: Collect a 100 µL aliquot, evaporate, and run a crude ¹H NMR.
-
Marker: Look for the pyrazole C4-H proton. The chemical shift differs between isomers (typically
6.0 ppm vs 6.2 ppm). -
Action: If the ratio is poor, decrease residence time (increase flow rate) or lower the temperature by 10°C.
-
-
The "Leak Check":
-
Safety: Use a hydrazine sensing badge or colorimetric strip near the reactor connections. Hydrazines are insidious; early detection is vital.
-
References
-
Britton, J., & Jamison, T. F. (2017).[5] "A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines." Angewandte Chemie International Edition. [5]
-
Nagy, H., et al. (2019). "Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination." Beilstein Journal of Organic Chemistry.
-
PubChem. (n.d.). "Isobutylhydrazine Hydrochloride Compound Summary." National Library of Medicine.
-
Sigma-Aldrich. (2025). "Safety Data Sheet: Alkyl Hydrazines."
-
BenchChem. (2025).[6] "Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines."
Sources
- 1. Isobutylhydrazine hydrochloride | C4H13ClN2 | CID 2760986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beta.lakeland.edu [beta.lakeland.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. med-dent24.com [med-dent24.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Isobutylhydrazine and Its Analogs in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: While isobutylhydrazine itself is not a widely incorporated moiety in final drug compounds, its chemical lineage and the broader class of alkylhydrazines serve as critical building blocks and reagents in the synthesis of medicinally relevant scaffolds. This guide provides a comprehensive overview of the synthetic utility of isobutylhydrazine and its structural relatives, focusing on their application in constructing heterocyclic systems and hydrazone derivatives of therapeutic interest. We will explore the underlying chemical principles, provide detailed protocols for key transformations, and discuss the biological relevance of the resulting molecular architectures, all while emphasizing the necessary safety precautions for handling this reactive class of compounds.Introduction to Alkylhydrazines in Drug Discovery
Alkylhydrazines, including isobutylhydrazine, are derivatives of hydrazine (H₂N-NH₂) where one or more hydrogen atoms are replaced by an alkyl group. The defining feature of these molecules is the nucleophilic nitrogen-nitrogen single bond, which is central to their reactivity and utility in organic synthesis. This inherent nucleophilicity allows them to readily react with electrophilic centers, most notably carbonyl groups, to form hydrazones and to participate in cyclization reactions to generate a wide array of heterocyclic compounds.[1]
Historically, hydrazine derivatives have played a significant role in medicinal chemistry. Early examples include the monoamine oxidase inhibitors (MAOIs) like iproniazid and isocarboxazid, which were developed for the treatment of depression and tuberculosis.[2][3][4][5][6][7][8] Although the use of some of these early drugs has been limited due to toxicity concerns, the foundational chemistry of hydrazines continues to be exploited in the development of new therapeutic agents.[2][9]
Chemical Properties of Isobutylhydrazine
Isobutylhydrazine [(CH₃)₂CHCH₂NHNH₂] is a mono-alkyl substituted hydrazine. Its isobutyl group is a non-polar, aliphatic moiety that can influence the steric and electronic properties of the hydrazine functional group. The presence of the alkyl group can modulate the nucleophilicity of the nitrogen atoms and impact the solubility and pharmacokinetic properties of its derivatives.
The primary utility of isobutylhydrazine in medicinal chemistry is not as a stable component of a final drug molecule, but rather as a reactive intermediate for the construction of more complex molecular scaffolds.
Synthetic Applications in Medicinal Chemistry
The versatility of isobutylhydrazine and other alkylhydrazines lies in their ability to serve as key synthons for the assembly of a variety of molecular frameworks that are of high interest in drug discovery.
Synthesis of Heterocyclic Compounds
Heterocyclic compounds are core structures in a vast number of approved drugs. Alkylhydrazines are particularly useful for the synthesis of nitrogen-containing heterocycles such as pyrazoles and pyridazines.
2.1.1. Pyrazole Derivatives
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This scaffold is found in a wide range of biologically active compounds with anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[10][11][12][13][14] A common and efficient method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[15][16][17]
The use of an alkylhydrazine, such as isobutylhydrazine, in this reaction leads to the formation of N-alkylated pyrazoles. The alkyl substituent can influence the regioselectivity of the cyclization and can be a key determinant of the final compound's biological activity.[15][16]
}
Figure 1: General workflow for the synthesis of N-alkyl pyrazole derivatives.
2.1.2. Pyridazine Derivatives
Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms. This structural motif is present in drugs with a range of activities, including cardiovascular, anti-inflammatory, and anticancer properties.[18][19][20][21][22] The synthesis of pyridazines often involves the reaction of a 1,4-dicarbonyl compound or a γ-ketoacid with a hydrazine derivative.[22][23][24][25][26] The incorporation of an alkylhydrazine allows for the introduction of an alkyl substituent on one of the nitrogen atoms of the pyridazine ring, which can be crucial for modulating the pharmacological profile of the molecule.
Formation of Hydrazones
Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂.[27] They are formed through the condensation reaction of a hydrazine derivative with an aldehyde or a ketone.[28][29][30][31] This reaction is typically reversible and can be catalyzed by acid.[31]
The hydrazone functional group (-NHN=CH-) is a key feature in many compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[32][33][34][35] Isobutylhydrazine can react with various aldehydes and ketones to form the corresponding isobutylhydrazones. These hydrazones can either be the final bioactive molecules or serve as intermediates for further synthetic transformations.
}
Figure 2: General scheme for the formation of isobutylhydrazone derivatives.
Protocols for Synthesis
The following are generalized protocols for key synthetic transformations involving alkylhydrazines. These should be adapted and optimized for specific substrates and scales. All work with hydrazine derivatives must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
General Protocol for the Synthesis of N-Alkyl Pyrazoles (Knorr-Type Synthesis)
This protocol describes the cyclocondensation of a 1,3-dicarbonyl compound with an alkylhydrazine.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Alkylhydrazine (e.g., isobutylhydrazine) (1.0 - 1.2 eq)
-
Solvent (e.g., ethanol, acetic acid)
-
Optional: Acid catalyst (e.g., a few drops of concentrated HCl)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the alkylhydrazine to the solution. If using a salt of the hydrazine, an appropriate base may be needed to liberate the free hydrazine.
-
If required, add the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Causality of Choices:
-
Solvent: Ethanol is a common choice due to its ability to dissolve both reactants and its relatively high boiling point for reflux. Acetic acid can serve as both a solvent and a catalyst.
-
Catalyst: An acid catalyst can protonate one of the carbonyl groups, making it more electrophilic and accelerating the initial condensation step.
-
Equivalents: A slight excess of the hydrazine can be used to ensure complete consumption of the more valuable dicarbonyl compound.
General Protocol for the Synthesis of Hydrazones
This protocol outlines the condensation of an aldehyde or ketone with an alkylhydrazine.
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Alkylhydrazine (e.g., isobutylhydrazine) (1.0 eq)
-
Solvent (e.g., ethanol, methanol)
-
Acid catalyst (e.g., a drop of glacial acetic acid)
Procedure:
-
Dissolve the carbonyl compound in the solvent in a suitable flask.
-
Add the alkylhydrazine to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction is often rapid, and the product may precipitate from the solution.
-
Monitor the reaction by TLC.
-
If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried.
-
If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or chromatography.
Causality of Choices:
-
Catalyst: A mild acid like acetic acid is sufficient to catalyze the reaction without causing unwanted side reactions.
-
Temperature: Many hydrazone formations are exothermic and proceed readily at room temperature. Gentle heating can be applied to drive the reaction to completion if necessary.
Biological Context and Significance
While isobutylhydrazine itself is not a therapeutic agent, the molecular scaffolds it helps to create are of significant interest in medicinal chemistry.
| Scaffold | Potential Biological Activities | Examples of Drugs/Candidates with the Scaffold |
| Pyrazole | Anti-inflammatory, Analgesic, Anticancer, Antifungal, Anticonvulsant[10][12][13] | Celecoxib (anti-inflammatory), Betazole (gastric function test), CDPPB (schizophrenia research)[10] |
| Pyridazine | Antihypertensive, Anti-inflammatory, Anticancer, Antidepressant[18][19][20][21] | Cadralazine (antihypertensive), Minaprine (antidepressant)[21][23] |
| Hydrazone | Antimicrobial, Anticonvulsant, Anticancer, Anti-inflammatory, Analgesic[32][33][34] | Nifuroxazide (intestinal antiseptic), Isoniazid (antitubercular, forms hydrazones in vivo)[33][34] |
The isobutyl group, when incorporated into these scaffolds, can contribute to the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Safety and Handling of Alkylhydrazines
Hydrazine and its derivatives are classified as toxic and potentially carcinogenic substances.[9][36][37][38] Therefore, strict safety precautions are mandatory when handling these compounds.
-
Engineering Controls: Always handle alkylhydrazines in a properly functioning chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Inhalation and Dermal Exposure: Avoid inhalation of vapors and direct contact with skin and eyes.[37]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.
-
Waste Disposal: Dispose of all waste containing hydrazine derivatives in accordance with institutional and national regulations for hazardous chemical waste.
Conclusion
Isobutylhydrazine and the broader class of alkylhydrazines represent valuable tools in the arsenal of the medicinal chemist. While their direct incorporation into pharmaceuticals is limited, their utility as synthetic intermediates for the construction of privileged heterocyclic scaffolds like pyrazoles and pyridazines, as well as bioactive hydrazones, is well-established. A thorough understanding of their reactivity, coupled with stringent safety protocols, enables the efficient synthesis of diverse molecular libraries for drug discovery and development. The ability to introduce alkyl substituents through the use of alkylhydrazines provides a straightforward method for tuning the physicochemical and pharmacological properties of the target molecules.
References
-
Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017). ResearchGate. [Link]
-
Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients. (2014). Organic Chemistry Portal. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. [Link]
-
Biological Activities of Hydrazone Derivatives in the New Millennium. (n.d.). SciSpace. [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2016). PMC. [Link]
-
Iproniazid. (n.d.). Wikipedia. [Link]
-
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem. [Link]
-
Pyridazine Derivatives. (2003). ResearchGate. [Link]
-
Synthesis of Pyridazines and Their Fused Derivatives from 1,3-Diketones. (2013). Thieme Chemistry. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link]
-
Biological Activities of Hydrazone Derivatives. (2005). PMC. [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2025). MDPI. [Link]
-
Predictive biological activity of newly synthesized hydrazone compounds derived from indomethacin. (2023). Journal of Wildlife and Biodiversity. [Link]
-
IPRONIAZID. (n.d.). Inxight Drugs. [Link]
-
brand of isocarboxazid tablets Suicidality and Antidepressant Drugs. (n.d.). accessdata.fda.gov. [Link]
-
Iproniazid. (n.d.). Britannica. [Link]
-
Bredihhin, A., et al. (2005). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 7(16), 3581-3583. [Link]
-
Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. (2016). ResearchGate. [Link]
-
Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. (n.d.). ResearchGate. [Link]
-
Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2024). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]
-
Biological Activities of Hydrazone Derivatives in the New Millennium. (2011). Semantic Scholar. [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. [Link]
-
Pyridazine Derivatives and Related Compounds, Part 17: The Synthesis of Some 3-Substituted Pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines and Their Antimicrobial Activity. (2006). Taylor & Francis Online. [Link]
-
What is Isocarboxazid used for? (2024). Patsnap Synapse. [Link]
-
Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. (2023). Baghdad Science Journal. [Link]
-
Current status of pyrazole and its biological activities. (2013). PMC. [Link]
-
Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. (2009). Canadian Journal of Chemistry. [Link]
-
A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023). IJCRT.org. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2023). Journal of Chemical Health Risks. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). JOCPR. [Link]
-
Isocarboxazid. (n.d.). Wikipedia. [Link]
-
Isocarboxazid. (n.d.). PharmaCompass.com. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. (2021). Oxford Academic. [Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2025). MDPI. [Link]
-
What is Iproniazid Phosphate used for? (2024). Patsnap Synapse. [Link]
-
Hydrazine Toxicology. (2023). StatPearls - NCBI Bookshelf. [Link]
-
Synthesis and Evaluation of Hydrazones. (n.d.). Alcrut group. [Link]
-
ATSDR Hydrazines Tox Profile. (n.d.). ATSDR. [Link]
-
Hydrazone: Formation, Structure, and Reactions. (2025). Chemistry Learner. [Link]
-
HEALTH EFFECTS. (n.d.). Toxicological Profile for Hydrazines - NCBI Bookshelf. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Iproniazid - Wikipedia [en.wikipedia.org]
- 3. IPRONIAZID [drugs.ncats.io]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Iproniazid | Antidepressant, Monoamine Oxidase Inhibitor & Mental Health | Britannica [britannica.com]
- 6. What is Isocarboxazid used for? [synapse.patsnap.com]
- 7. Isocarboxazid - Wikipedia [en.wikipedia.org]
- 8. What is Iproniazid Phosphate used for? [synapse.patsnap.com]
- 9. longdom.org [longdom.org]
- 10. royal-chem.com [royal-chem.com]
- 11. rroij.com [rroij.com]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One moment, please... [jchr.org]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 17. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. ijcrt.org [ijcrt.org]
- 20. sarpublication.com [sarpublication.com]
- 21. jocpr.com [jocpr.com]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 25. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 26. "Synthesis of New Compounds From Pyridazine Derivatives, and Preliminar" by Mohammed Hasan AL-Dahlaki and Aya H. Mohammed [bsj.uobaghdad.edu.iq]
- 27. alcrut.com [alcrut.com]
- 28. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Predictive biological activity of newly synthesized hydrazone compounds derived from indomethacin | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 30. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. omicsonline.org [omicsonline.org]
- 33. scispace.com [scispace.com]
- 34. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 35. semanticscholar.org [semanticscholar.org]
- 36. academic.oup.com [academic.oup.com]
- 37. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 38. HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Isobutylhydrazine as a Strategic Building Block for Bioactive N-Heterocycles
Executive Summary
Isobutylhydrazine (
This guide addresses the primary challenge in utilizing isobutylhydrazine: Regiocontrol . Due to the asymmetry of the hydrazine and the steric demand of the isobutyl group, condensation reactions with unsymmetrical electrophiles (e.g., 1,3-diketones) often yield mixtures of regioisomers. This note provides a high-fidelity protocol for the regioselective synthesis of
Safety & Handling: The "In Situ" Standard
Critical Hazard Warning: Free alkylhydrazines are potent nucleophiles, potential carcinogens, and susceptible to air oxidation (forming azo/diazo species). They are often pyrophoric or explosive in concentrated, anhydrous forms.
The Self-Validating Safety Protocol:
To maximize safety and reproducibility, this guide recommends handling isobutylhydrazine exclusively as its dihydrochloride or monohydrochloride salt (
-
Storage: Store the HCl salt in a desiccator at 4°C. Hygroscopicity leads to stoichiometry errors.
-
Validation: Before use, titrate a small aliquot with 0.1 M NaOH to confirm the HCl stoichiometry (mono- vs. dihydrochloride) if the batch is old.
Core Application: Regioselective Pyrazole Synthesis
The most common application of isobutylhydrazine is the Knorr Pyrazole Synthesis . When reacting with an unsymmetrical 1,3-diketone, two regioisomers are possible.
Mechanistic Causality
The regioselectivity is governed by the competition between:
-
Nucleophilicity: The substituted nitrogen (
, ) is more nucleophilic due to the inductive effect of the alkyl group, but it is sterically hindered. The unsubstituted nitrogen ( , ) is less hindered. -
Electrophilicity: The 1,3-diketone carbonyls differ in reactivity based on their substituents (e.g.,
vs. Methyl vs. Phenyl).
General Rule: In neutral/acidic conditions, the unsubstituted
Pathway Visualization
The following diagram illustrates the divergent pathways and the decision nodes that determine the final product ratio.
Caption: Divergent mechanistic pathways in Knorr pyrazole synthesis determining regiochemical outcome.
Experimental Protocol: Synthesis of 1-Isobutyl-3-methyl-5-phenyl-1H-pyrazole
Objective: Synthesize a specific regioisomer using isobutylhydrazine hydrochloride and benzoylacetone (1-phenyl-1,3-butanedione). Target Scale: 10 mmol.
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| Benzoylacetone | 162.19 | 1.0 | 1.62 g | Electrophile |
| Isobutylhydrazine HCl | 124.61 | 1.1 | 1.37 g | Nucleophile |
| Ethanol (Absolute) | 46.07 | Solvent | 20 mL | Solvent |
| Triethylamine (Et3N) | 101.19 | 1.1 | 1.53 mL | Base (Neutralizer) |
Step-by-Step Methodology
Phase 1: In Situ Neutralization (The Safety Lock)
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Dissolution: Add Isobutylhydrazine HCl (1.37 g) and Ethanol (10 mL). Stir to suspend.
-
Activation: Add Triethylamine (1.53 mL) dropwise over 5 minutes.
-
Observation: The solution will become slightly cloudy as Triethylamine Hydrochloride (
) forms. -
Why? This liberates the free hydrazine base immediately before reaction, minimizing oxidation risk.
-
Phase 2: Condensation
-
Addition: Add Benzoylacetone (1.62 g) dissolved in the remaining Ethanol (10 mL) in a single portion.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.
-
Checkpoint (TLC): Monitor consumption of benzoylacetone (Mobile phase: 20% EtOAc/Hexanes). The diketone spot (
) should disappear.
-
Phase 3: Workup & Isolation
-
Evaporation: Remove ethanol under reduced pressure (Rotavap) to yield an oily residue containing the product and
salts. -
Partition: Dissolve residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) to remove the salts.
-
Drying: Dry organic layer over anhydrous
, filter, and concentrate. -
Purification: If necessary, purify via flash column chromatography (Gradient: 0-10% EtOAc in Hexanes).
Analytical Validation: Proving Regiochemistry
In pyrazole synthesis, obtaining the correct isomer is paramount.[1][2] You cannot rely on boiling point or simple HPLC retention time for structural proof. You must use NOESY NMR .
The Self-Validating Logic
-
Hypothesis: If the structure is 1-isobutyl-3-methyl-5-phenylpyrazole , the isobutyl group is spatially close to the Phenyl ring (at C5).
-
Alternative: If the structure is 1-isobutyl-5-methyl-3-phenylpyrazole , the isobutyl group is spatially close to the Methyl group (at C5).
Validation Step: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Look for Cross-peaks:
-
Isomer A (5-Phenyl): Strong NOE between Isobutyl
protons ( ppm) and Phenyl ortho-protons ( ppm). -
Isomer B (5-Methyl): Strong NOE between Isobutyl
protons ( ppm) and the C5-Methyl singlet ( ppm).
-
Analytical Workflow Diagram
Caption: Logic flow for unambiguous structural assignment using NOESY NMR.
References
-
Safety of Alkylhydrazines: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (2011).[3]
-
Regioselectivity in Pyrazole Synthesis: BenchChem Technical Guide: Regioselectivity issues in the synthesis of substituted pyrazoles. (2025).
-
Synthesis of Alkylhydrazine Hydrochlorides: Organic Syntheses, Coll. Vol. 2, p. 211 (1943); Vol. 16, p. 22 (1936).
-
Bioactive Hydrazone Scaffolds: Molecules, 27(3), 1075 (2022). "The Pharmaceutical Industry in 2021: An Analysis of FDA Drug Approvals".
-
General Pyrazole Synthesis Protocols: Organic Chemistry Portal: Pyrazole Synthesis.
Sources
solid-phase peptide synthesis incorporating aza-leucine using isobutylhydrazine
Application Note: Solid-Phase Peptide Synthesis (SPPS) of Aza-Leucine Peptides via Isobutylhydrazine
Executive Summary
This application note details the protocol for incorporating aza-leucine (azaLeu) residues into peptide backbones using solid-phase peptide synthesis (SPPS). Unlike standard amino acids, aza-amino acids replace the
The method described herein utilizes a "Submonomer" strategy , employing Isobutylhydrazine as the side-chain donor and N,N'-Disuccinimidyl Carbonate (DSC) as a safer, high-efficiency activating agent. This approach avoids the need for pre-synthesized Fmoc-aza-amino acid building blocks, allowing for greater synthetic flexibility and cost-efficiency.
Target Audience: Medicinal chemists, structural biologists, and drug discovery researchers focusing on peptidomimetics and protease inhibitors.
Strategic Overview & Chemical Logic
The synthesis of aza-peptides requires a deviation from standard Fmoc-SPPS cycles. The aza-residue is constructed in situ on the resin. The process involves three critical chemical transformations:
-
Activation: The N-terminus of the resin-bound peptide is activated to form an isocyanate or active carbamate. We utilize DSC for this step. While Bis(trichloromethyl)carbonate (Triphosgene) is a common alternative, DSC offers a superior safety profile while maintaining sufficient reactivity for primary amines.
-
Hydrazinoylsis (Insertion): Isobutylhydrazine is added to the activated resin. The unsubstituted nitrogen (
) of the hydrazine reacts with the resin-bound electrophile, installing the aza-leucine side chain (isobutyl group) on the terminal nitrogen. -
Elongation (The "Difficult Coupling"): The newly formed semicarbazide terminus (
) is significantly less nucleophilic than a standard amine. Coupling the subsequent amino acid requires potent activation conditions (e.g., HATU/HOAt or BTC) to ensure complete conversion.
Materials & Reagents
| Reagent | Grade/Spec | Purpose |
| Isobutylhydrazine (free base or HCl) | >97% Purity | Aza-Leu side chain donor. Note: If HCl salt is used, neutralize with DIPEA. |
| N,N'-Disuccinimidyl carbonate (DSC) | Synthesis Grade | Activation of resin-bound amine to carbamate. |
| Fmoc-Amino Acids | Standard SPPS | Backbone elongation. |
| DIPEA (N,N-Diisopropylethylamine) | Anhydrous | Base for neutralization and activation. |
| HATU / HOAt | Coupling Reagent | High-efficiency coupling for the step after aza-insertion. |
| DMF (Dimethylformamide) | Peptide Grade | Solvent (Amine-free). |
| Dichloromethane (DCM) | Anhydrous | Solvent for activation steps. |
Detailed Protocol
Phase 1: Resin Preparation & Fmoc Removal
-
Swelling: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DCM for 20 minutes, then wash 3x with DMF.
-
Deprotection: Remove the Fmoc group from the N-terminus using 20% Piperidine/DMF (2 x 10 min).
-
Wash: Wash resin thoroughly: 3x DMF, 3x DCM. Crucial: The resin must be in DCM for the activation step to prevent hydrolysis of the sensitive active intermediate.
Phase 2: Activation of Resin-Bound Amine
Mechanism: Converts the N-terminal amine into an active succinimidyl carbamate.
-
Prepare Solution A: Dissolve DSC (10 eq., 1.0 mmol) in minimal DMF/DCM (50:50 v/v).
-
Reaction: Add Solution A to the resin. Immediately add DIPEA (10 eq.).
-
Incubation: Shake at room temperature for 30–45 minutes .
-
QC Check: A Kaiser test is not reliable here as the carbamate may give false negatives/positives depending on conditions. Rely on process consistency or monitor by micro-cleavage HPLC if necessary.
-
-
Wash: Wash resin rapidly with dry DCM (5x) to remove excess DSC. Do not use DMF containing amines or moisture.
Phase 3: Aza-Leucine Insertion (Hydrazinolysis)
Mechanism: Reaction of Isobutylhydrazine with the active carbamate to form the semicarbazide.
-
Prepare Solution B: Dissolve Isobutylhydrazine sulfate/HCl (5 eq.) in DMF. Add DIPEA (10 eq.) to neutralize the salt and activate the hydrazine.
-
Note: If using free base isobutylhydrazine, DIPEA is not strictly necessary but 2-3 eq. is recommended to scavenge any acidic impurities.
-
-
Coupling: Add Solution B to the activated resin.
-
Incubation: Shake at room temperature for 60 minutes .
-
Optimization: For sterically hindered resins, perform this step twice (double coupling).
-
-
Wash: Wash resin 3x DMF, 3x DCM.
-
QC Check (Chloranil Test): The resulting semicarbazide secondary amine (
) will typically yield a positive result (blue/green spots) in a Chloranil test, confirming the presence of the secondary amine.
Phase 4: Elongation (The Critical Acylation)
Mechanism: Acylation of the sterically hindered and electron-deficient semicarbazide nitrogen.
-
Selection of Activator: Standard HBTU/DIC is often insufficient. Use HATU/HOAt or Triphosgene (BTC) activation for the incoming Fmoc-Amino Acid.
-
Protocol (HATU Method):
-
Dissolve Fmoc-AA-OH (5 eq.) and HATU (5 eq.) in DMF.
-
Add HOAt (5 eq.) (optional but recommended for difficult sequences).
-
Add DIPEA (10 eq.).
-
Add mixture to resin and shake for 2 to 4 hours (or overnight).
-
-
Alternative (BTC Method - Aggressive):
-
Caution: Generates Phosgene gas. Use fume hood.
-
Dissolve Fmoc-AA-OH (4 eq.) and BTC (1.3 eq.) in THF/DCM. Add 2,4,6-Collidine (10 eq.). Add to resin and shake for 2 hours.
-
-
Completion Check: Perform a Chloranil test. If positive (blue), recouple. If colorless, proceed.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield of Aza-Residue | Hydrolysis of Active Carbamate | Ensure DCM is anhydrous during Phase 2. Minimize time between DSC wash and Hydrazine addition. |
| Incomplete Elongation (Deletion) | Low nucleophilicity of semicarbazide | Switch to BTC-mediated coupling for the subsequent amino acid. Increase temperature to 50°C (microwave). |
| Side Reactions (Urea formation) | Excess DSC not removed | Increase washing steps after Phase 2. |
| Regioselectivity Issues | Hydrazine reacting at wrong N | Isobutylhydrazine naturally reacts at the unsubstituted |
Visualization: Synthesis Workflow
The following diagram illustrates the chemical logic and process flow for the submonomer synthesis of Aza-Leucine.
Caption: Workflow for the submonomer synthesis of Aza-Leucine showing activation, insertion, and elongation phases.
References
-
Lubell, W. D., et al. (2017).[1][3][4] Azapeptide Synthesis Methods for Expanding Side-Chain Diversity for Biomedical Applications. Accounts of Chemical Research. Available at: [Link]
- Proulx, C., & Lubell, W. D. (2012). N-Amino-imidazolin-2-one Peptide Mimics. Journal of Organic Chemistry.
-
Boeglin, D., & Lubell, W. D. (2005).[3] Aza-Amino Acid Scanning of Secondary Structure Suited for Solid-Phase Peptide Synthesis. Journal of Combinatorial Chemistry.
-
Sabatino, G., et al. (2019). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. PMC. Available at: [Link]
Sources
Troubleshooting & Optimization
preventing isobutyl radical rearrangement to tert-butyl radical
Status: Operational Current Wait Time: 0 minutes Lead Scientist: Dr. A. Vance
Welcome to the IRIS-C Diagnostic Hub
You are likely here because your "isobutyl" reaction yielded tert-butyl byproducts, or your regioselectivity has collapsed.
The Hard Truth: In pure radical chemistry, the isobutyl radical (
If you are observing rearrangement, you are likely suffering from one of two specific pathologies:
-
The Cation Leak: Your radical is oxidizing to a carbocation (which rearranges instantly).
-
The Metal Walk: Your transition metal catalyst is facilitating
-hydride elimination (Chain Walking).
Part 1: Diagnostic Workflow
Use this decision tree to identify the root cause of your isomerization.
Figure 1: Diagnostic logic for isolating the cause of alkyl group isomerization.
Part 2: Troubleshooting Protocols
Protocol A: Plugging the "Cation Leak"
Symptom: You are running a Minisci reaction, decarboxylation, or electrochemical synthesis, and observing thermodynamic isomers (
Mechanism of Failure
Corrective Actions
| Parameter | Recommendation | Scientific Rationale |
| Redox Potentials | Check | If |
| pH Control | Buffer the reaction (pH 4-7). | Acidic media promotes protonation and carbocation-like character. Avoid strong Bronsted acids (TFA, HCl) if possible. |
| Solvent Nucleophilicity | Avoid highly polar/nucleophilic solvents (e.g., H | Polar solvents stabilize the transition state for cation formation (Solvolysis). Use MeCN or DCM. |
Protocol B: Arresting the "Metal Walk"
Symptom: You are performing a Negishi, Kumada, or Suzuki cross-coupling using an isobutyl halide, but obtaining tert-butyl or linear products.
Root Cause: "Chain Walking."[1] The metal catalyst (M) undergoes
Mechanism of Failure (Chain Walking)
Figure 2: The metal-catalyzed isomerization pathway.
Corrective Actions
-
Ligand Selection (The "Straightjacket" Approach):
-
Recommendation: Use tridentate or bulky bidentate ligands.
-
Specific Ligands: PyBox (Pyridyl-Bisoxazoline), Terpy (Terpyridine), or Bio-Ox.
-
Why: These ligands occupy coordination sites required for
-hydride elimination. They force the metal to undergo reductive elimination faster than it can eliminate a hydride.
-
-
Metal Center Switch:
-
Recommendation: If using Palladium (Pd), switch to Nickel (Ni) or Iron (Fe).
-
Why: While Ni is notorious for chain walking, specific Ni-catalysts (e.g., Ni-glyme) can be tuned. However, Iron (Fe) catalyzed couplings (e.g., Kochi-Fürstner conditions) often proceed via a radical cage mechanism that is faster than isomerization.
-
-
Temperature Modulation:
-
Recommendation: Lower reaction temperature to 0°C or -20°C.
-
Why:
-hydride elimination has a higher activation energy ( ) than radical recombination/reductive elimination. Cooling favors the kinetic product (isobutyl).
-
Protocol C: The Kinetic Trap (Giese/Radical Addition)
Symptom: Pure radical conditions (e.g., Tin hydride, Silane) yielding rearranged products (rare) or oligomers.
Root Cause: The rate of trapping (
Optimization Table
| Variable | Adjustment | Target |
| Trapping Agent | Increase Concentration (5-10 equiv). | Make the bimolecular trapping pseudo-first-order and faster than any unimolecular decay. |
| H-Atom Donor | Use stronger H-donors (e.g., PhSH vs. Bu | Thiophenol ( |
| Addition Reversibility | Add a Lewis Acid (e.g., BF | If adding to an enone, Lewis acids activate the acceptor, increasing |
Part 3: Frequently Asked Questions (FAQs)
Q: I read that isobutyl radicals rearrange to t-butyl radicals. Are you sure they don't?
A: In the gas phase or inert solvents at standard temperature, they do not. The barrier for a 1,2-hydride shift in a neutral alkyl radical is
Q: Can I use a radical clock to prove I have the isobutyl radical? A: Yes, but isobutyl itself is a poor clock because it doesn't rearrange. Use a cyclopropylcarbinyl or 5-hexenyl probe. If those rearrange (ring opening/closing) at known rates, and your "isobutyl" analog rearranges to t-butyl, you confirm the presence of a cation or metal mechanism, not a radical one.
Q: I'm doing a Ni-catalyzed cross-coupling. How do I force the isobutyl selectivity?
A: You need to accelerate the Reductive Elimination step. Use electron-poor ligands (e.g., fluorinated bipyridines or PyBox) and high concentrations of the coupling partner. This ensures the Ni-Alkyl species reacts before it has time to "walk" via
References
-
Cheung, Y.S., et al. (1995). "Isomerization of Alkyl Radicals." Journal of the American Chemical Society.[2] (Validates the high barrier for neutral radical shifts).
-
Saunders, M., et al. (1973). "Rearrangement of Carbocations." Journal of the American Chemical Society.[2] (Establishes the rapid nature of cationic 1,2-shifts).
-
Vasseur, A., et al. (2020). "Nickel-Catalyzed Chain-Walking Cross-Electrophile Coupling."[1][3][4] Angewandte Chemie International Edition. (Discusses the metal-catalyzed chain walking mechanism and control).
-
Juliá-Hernández, F., et al. (2017). "Remote Carboxylation of Halogenated Aliphatic Hydrocarbons with Carbon Dioxide." Nature. (Demonstrates ligand control over chain walking).
Sources
Technical Support Center: Troubleshooting Low Yields in Isobutylhydrazine Coupling
Topic: Optimization of Isobutylhydrazine (
Executive Summary
Low yields in isobutylhydrazine coupling reactions are rarely due to a single catastrophic failure.[1] Instead, they typically result from a "death by a thousand cuts" scenario involving three competing factors: oxidation instability of the free base, regioselectivity mismatches (sterics vs. nucleophilicity), and product loss during aqueous workup due to high polarity.
This guide moves beyond generic advice to address the specific physicochemical constraints of the isobutyl group—a bulky, electron-donating substituent that alters the reactivity landscape compared to simple methylhydrazine.
Phase 1: Reagent Integrity (The "Hidden" Killer)
The Symptom: The reaction turns dark/brown immediately upon adding the hydrazine, or NMR shows complex aliphatic multiplets but no product.
The Root Cause: Isobutylhydrazine free base is highly unstable. It oxidizes in air to form azo-isobutane or hydrazones, which are inactive in coupling.[1]
Protocol 1: The In Situ Salt Neutralization
Never use the free base stored in a bottle. Always use Isobutylhydrazine Hydrochloride (
Correct Workflow:
-
Do not premix: Do not liberate the free base in a separate flask.
-
The "One-Pot" Neutralization:
-
Why? This releases the free hydrazine slowly, exactly when the active ester is ready to react, minimizing the window for oxidation.
Phase 2: The Reaction (Regioselectivity & Agents)[1]
The Symptom: "I see two spots on TLC" or "I isolated the wrong isomer."
The Science: Isobutylhydrazine has two nucleophilic sites:
- (Substituted): Electron-rich (inductive effect of isobutyl) but sterically hindered .[1]
- (Terminal): Less electron-rich but sterically accessible .[1]
In standard electrophilic acylations (EDC, HATU, Acid Chlorides), Sterics Win .[1] The reaction overwhelmingly favors
Decision Tree: Selecting the Right Coupling Agent
Figure 1: Decision matrix for coupling agent selection based on regiochemical goals.
Troubleshooting Specific Coupling Issues
| Issue | Diagnosis | The Fix |
| Low Conversion | The isobutyl group sterics are blocking the approach. | Switch from EDC to T3P (Propylphosphonic anhydride) in EtOAc.[1] T3P is excellent for hindered amines and has low epimerization.[1] |
| Di-acylation | Product is | Stop using Acid Chlorides. Use mild activation (EDC/NHS).[1] If you must use acid chlorides, perform the reaction at -78°C and add the acid chloride very slowly. |
| No Reaction | Hydrazine is protonated.[1] | Check pH. The reaction mixture must be basic (pH 8-9) for the hydrazine to be nucleophilic. Add more DIPEA. |
Phase 3: Workup & Purification (Where Yield is Lost)[1]
The Symptom: "The reaction looked good on LCMS, but I recovered nothing after extraction."
The Cause: Isobutylhydrazine derivatives are amphiphilic. The isobutyl group adds grease, but the hydrazide core is polar. They often partition into the aqueous layer or form "rag layers" (emulsions).[1]
Protocol 2: The "Salting Out" Extraction
Do not use standard water/ether washes.
-
Quench: Dilute reaction with EtOAc (Ethyl Acetate).
-
Wash 1: 5% Citric Acid (removes unreacted hydrazine and DIPEA).[1]
-
Wash 2: Saturated
. -
The Critical Step: Wash with Saturated Brine (
) .[1]-
Tip: If the organic layer is still cloudy, add a spatula tip of solid
directly to the separatory funnel and shake. This forces the organic product out of the water phase ("Salting Out").
-
-
Drying: Use
, not (Lewis acidic Mg can bind hydrazides).[1]
Chromatography Tips
-
The Streak: Hydrazides streak badly on silica due to H-bonding.
-
The Fix: Pre-wash your silica column with 1% Triethylamine in Hexanes, or add 1-2% MeOH to your DCM eluent immediately.[1]
Frequently Asked Questions (FAQ)
Q: Can I use HATU for this coupling?
A: Yes, but be careful. HATU is very fast and can lead to guanidinylation of the hydrazine (where the hydrazine attacks the HATU itself instead of the carboxylic acid). If you see a mass of
Q: My product turned yellow/orange on the rotovap. What happened? A: Oxidation.[1][2] Hydrazides can oxidize to azo compounds or diimides in air, especially if heated.[1]
-
Fix: Evaporate solvents at
. Store the product under Argon/Nitrogen in the freezer immediately.
Q: I need the
-
React isobutylhydrazine with
(favors -protection due to sterics) .[1] -
Couple the protected hydrazine with your acid (
) . -
Deprotect with HCl/Dioxane.[1]
References
-
Regioselectivity in Hydrazine Acylation
-
Coupling Agent Selection & Side Reactions
-
Hydrazine Stability & Handling
-
PubChem Compound Summary for CID 2760986, Isobutylhydrazine hydrochloride. National Center for Biotechnology Information. Link
- Explanation: Safety, toxicity, and stability data confirming the necessity of salt forms.
-
-
Purification Strategies
Sources
- 1. Isobutylhydrazine hydrochloride | C4H13ClN2 | CID 2760986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pd-catalyzed regioselective allylation of mono- and disubstituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uni-giessen.de [uni-giessen.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Isobutylhydrazine Exothermicity Management
Current Status: Operational Topic: Thermal Hazards & Process Control for Isobutylhydrazine (IBH) Ticket Priority: Critical (Process Safety)
Executive Safety Briefing
Welcome to the High-Energy Reagent Support Center. You are accessing this guide because you are working with Isobutylhydrazine (IBH) (CAS: 513-31-5 for free base). Like all alkylhydrazines, IBH possesses a high-energy N-N bond that makes it a potent nucleophile and reducing agent. However, this same bond energy renders it susceptible to exothermic decomposition , autocatalytic runaway , and hypergolic reactions with oxidizers.
The Core Hazard:
The decomposition of alkylhydrazines is not just thermal; it is often catalytic. Trace metals (Fe, Cu, Ni) can lower the onset temperature of decomposition (
Troubleshooting Modules
Module A: Thermal Stability & Storage (The "Red" Zone)
Issue: Unsure of the safe operating temperature limit for IBH.
Technical Analysis:
Alkylhydrazines generally exhibit exothermic decomposition onsets between 100°C and 200°C, but this is highly dependent on purity and containment. The decomposition is radical-mediated, often producing nitrogen gas (
Diagnostic Protocol:
-
Check Form: Are you using the free base or a salt (e.g., hydrochloride)?
-
Salt forms are significantly more thermally stable but will liberate the free base upon neutralization.
-
-
Run DSC (Differential Scanning Calorimetry):
-
Mandatory Step: You must run a DSC on your specific reaction mixture (5-10 mg sample, sealed gold-plated crucible to prevent catalytic effects from standard pans).
-
The "Rule of 100": Maintain a process temperature at least 100K (or conservatively 50°C) below the
detected by DSC.
-
Q&A: Storage & Stability
Q: My DSC shows an exotherm starting at 140°C. Is refluxing in toluene (110°C) safe? A: NO. A 30°C margin is insufficient for scale-up. The induction period for autocatalytic decomposition decreases exponentially with temperature. Use a lower-boiling solvent (e.g., THF, heptane) or run under pressure at a lower setpoint.
Module B: Reaction Control & Dosing (The "Yellow" Zone)
Issue: Temperature spikes observed during addition of IBH to electrophiles (e.g., acid chlorides, aldehydes).
Technical Analysis: Reactions involving IBH are typically bimolecular nucleophilic substitutions or condensations. These are inherently exothermic.
-
Mechanism:
-
Risk: If the addition rate exceeds the cooling capacity, the accumulation of unreacted IBH creates a "thermal bomb." If the temperature rises, the rate of reaction increases (Arrhenius equation), leading to a runaway.[1]
Corrective Workflow:
Figure 1: Logic flow for controlling exothermic addition of isobutylhydrazine.
Optimization Table: Solvent Selection for Heat Management
Use solvents with high heat capacity (
| Solvent | Boiling Point (°C) | Heat Capacity ( | Suitability for IBH |
| Water | 100 | 4.18 | Excellent (if chemistry permits). High thermal sink. |
| Methanol | 65 | 2.53 | Good . Low BP provides evaporative cooling safety valve. |
| Toluene | 111 | 1.70 | Poor . Low |
| DCM | 40 | 1.19 | Risky . Low |
Module C: Quenching & Waste (The "Green" Zone)
Issue: Violent bubbling or heat generation during workup/disposal.
Technical Analysis:
-
Oxidation Hazard: Treating IBH waste with strong oxidizers (e.g., peroxide, permanganate) without dilution can cause immediate fire.
-
Neutralization: If using IBH salts, adding base liberates the free hydrazine. If using free base, adding acid generates heat of neutralization (
).
Standard Operating Procedure (SOP) for Destruction:
-
Method: Hypochlorite (Bleach) Destruction.
-
Warning: This reaction is exothermic and generates nitrogen gas.[2]
-
Protocol:
-
Dilute IBH waste to <5% concentration in water.
-
Cool solution to <10°C.
-
Slowly add 10-15% sodium hypochlorite (bleach) solution.
-
Monitor temperature; do not exceed 20°C.
-
Confirm destruction with starch-iodide paper (excess oxidant should persist).
-
Frequently Asked Questions (FAQs)
Q1: Can I distill isobutylhydrazine to purify it?
-
Support Status: Highly Discouraged.
-
Reasoning: Distillation concentrates the material and subjects it to sustained heat. Many hydrazine explosions occur during the final stages of distillation (pot residue overheating).
-
Alternative: Purify via crystallization of a salt form (e.g., oxalate or hydrochloride) or use chromatography if absolutely necessary.
Q2: Which materials are incompatible with IBH?
-
Support Status: Critical Compatibility Check.
-
Avoid:
-
Oxidizers:
, , Chromates (Hypergolic ignition). -
Catalytic Metals: Copper, Iron, Nickel, Platinum, Palladium (lowers decomposition temp). Use Glass or Hastelloy reactors; avoid stainless steel with rough finishes if possible.
-
Porous Materials: Activated carbon (can concentrate IBH and initiate oxidation).
-
Q3: What is the "Hepatotoxic" warning about?
-
Support Status: Health Safety.
-
Reasoning: Like methylhydrazine, IBH can deplete pyridoxine (Vitamin B6) and cause liver damage or seizures.
-
Action: All handling must occur in a fume hood. Double-glove (Nitrile/Laminate). Have a spill kit ready with dilute sulfuric acid (to neutralize spills into non-volatile salts).
Visualizing the Decomposition Hazard
The following diagram illustrates the radical decomposition pathway that drives the exothermicity.
Figure 2: Simplified thermal decomposition pathway of alkylhydrazines leading to pressurization.
References
-
Bretherick, L. (2013).[3] Bretherick's Handbook of Reactive Chemical Hazards (7th ed.). Elsevier. (Definitive source on hydrazine instability and metal catalysis).
-
Schmidt, E. W. (2001). Hydrazine and Its Derivatives: Preparation, Properties, Applications. John Wiley & Sons. (The "Bible" of hydrazine chemistry).
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][5] (General handling of high-energy nitrogen compounds).
-
TCI Chemicals. (2025).[6] Safety Data Sheet: Isobutylhydrazine Sulfate. (Specific toxicity and handling data).
-
American Chemical Society. (2025). Identifying and Evaluating Hazards in Research Laboratories. (Risk assessment methodologies for energetic materials).
Sources
stability of isobutylhydrazine in different organic solvents
This technical guide addresses the stability profile of isobutylhydrazine (IBH) across various organic solvent classes. It is designed to assist researchers in optimizing reaction conditions, storage, and analytical workflows.
Part 1: Executive Summary
Isobutylhydrazine (IBH) is a reactive alkylhydrazine susceptible to three primary degradation pathways: oxidation (by air), condensation (with carbonyls), and alkylation (with halogenated solvents).
-
Most Stable Form: Isobutylhydrazine Hydrochloride (IBH·HCl) salt.
-
Best Solvents: Methanol (degassed), Water (acidified), DMSO (for salts).
-
Critical Incompatibility: Ketones (Acetone, MEK) and Aldehydes . Reaction is rapid and irreversible.
-
Storage: Store as the HCl salt under inert gas (Argon/Nitrogen) at -20°C.
Part 2: Solvent Compatibility Guide
The following classification applies to free base isobutylhydrazine. The hydrochloride salt is generally more robust but shares the same chemical incompatibilities regarding condensation.
Table 1: Solvent Stability Matrix
| Solvent Class | Status | Examples | Technical Assessment |
| Alcohols | 🟡 Caution | Methanol, Ethanol, Isopropanol | Usable with precautions. Good solubility. IBH is stable only if the solvent is degassed and kept under inert atmosphere. In the presence of air, alcohols can facilitate autoxidation. |
| Ketones | 🔴 Avoid | Acetone, Methyl Ethyl Ketone | Contraindicated. Rapid condensation reaction forms hydrazones (e.g., acetone isobutylhydrazone). This reaction is often quantitative and occurs within minutes. |
| Chlorinated | 🔴 Avoid | Dichloromethane (DCM), Chloroform | High Risk. IBH (free base) is nucleophilic enough to react with DCM over time (N-alkylation), especially in concentrated solutions. Use only for rapid extractions (<15 min). |
| Polar Aprotic | 🟢 Recommended | DMSO, DMF, DMAc | Excellent Stability. High solubility for both free base and HCl salt. Ideal for stock solutions if stored under argon. Note: DMSO can be an oxidant under harsh conditions; keep cool. |
| Ethers | 🟢 Recommended | THF, Diethyl Ether, MTBE | Good Stability. Chemically inert toward IBH. However, solubility of the HCl salt may be poor. Ensure ethers are peroxide-free to prevent oxidation. |
| Water | 🟡 Caution | Water, Buffers | pH Dependent. Stable in acidic (pH < 4) solutions (protonated form). In basic or neutral aqueous solutions, IBH rapidly oxidizes in air to form azo compounds and hydrocarbons. |
Part 3: Mechanisms of Instability
Understanding why IBH degrades is crucial for troubleshooting.
Carbonyl Condensation (The "Acetone Trap")
The terminal nitrogen of isobutylhydrazine is a potent nucleophile ($ \alpha $-effect). In solvents containing carbonyls (ketones/aldehydes), it attacks the electrophilic carbon to form a hydrazone and water.
-
Reaction: $ R\text{-}NH\text{-}NH_2 + O=C(CH_3)_2 \rightarrow R\text{-}NH\text{-}N=C(CH_3)_2 + H_2O $
-
Impact: This renders acetone unsuitable even for cleaning glassware used with IBH.
Autoxidation
In the presence of oxygen and metal ions (often found in trace amounts in lower-grade solvents), alkylhydrazines oxidize to form the corresponding alkane and nitrogen gas.
-
Mechanism: Radical-mediated chain reaction.
-
Prevention: Use of EDTA (chelator) and thorough degassing (sparging with Helium/Argon).
Alkylation with Chlorinated Solvents
While often used for extractions, Dichloromethane (DCM) is an electrophile. The free base of IBH can slowly displace chloride ions, leading to complex mixtures of alkylated hydrazines and methylene-bridged species (e.g., $ R\text{-}NH\text{-}NH\text{-}CH_2\text{-}Cl $).
Part 4: Decision Logic for Solvent Selection
The following diagram illustrates the logical flow for selecting the appropriate solvent based on your experimental needs.
Figure 1: Decision tree for selecting solvents for Isobutylhydrazine handling. Green nodes indicate stable choices; Red nodes indicate critical incompatibilities.
Part 5: Troubleshooting & FAQs
Q1: My isobutylhydrazine solution in methanol turned yellow overnight. Is it still good?
-
Diagnosis: Likely oxidation. Alkylhydrazines are colorless. A yellow tint often indicates the formation of azo-compounds or hydrazones (if acetone vapors were present).
-
Action: Discard. For future preparations, sparge the methanol with Argon for 15 minutes before dissolving the hydrazine and store in a septum-sealed vial.
Q2: Can I use Acetone to clean the syringe after injecting Isobutylhydrazine?
-
Answer: No. This will form an insoluble sticky hydrazone residue inside the syringe needle, permanently clogging it.
-
Protocol: Rinse with dilute acetic acid or methanol/water first, then water, and finally methanol.
Q3: I need to analyze IBH by HPLC. What mobile phase should I use?
-
Recommendation: Do not use neutral pH water/acetonitrile.
-
Protocol: Use 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B). The acidic condition protonates the hydrazine ($ R\text{-}NH\text{-}NH_3^+ $), stabilizing it against oxidation and preventing peak tailing on C18 columns.
Q4: Is the hydrochloride salt more stable than the free base?
-
Answer: Yes, significantly. The protonation of the nitrogen lone pair reduces its nucleophilicity and susceptibility to oxidation. Always purchase or convert to the HCl salt for long-term storage.
Part 6: Experimental Protocol: Stability Testing
If you must use a non-standard solvent, perform this rapid stability check.
Materials:
-
Test Solvent (e.g., 2-MeTHF, Ethyl Acetate)
-
HPLC-UV/MS or TLC plates
-
Benzaldehyde (Derivatizing agent)[3]
Workflow:
-
Preparation: Dissolve 10 mg IBH·HCl in 1 mL of the test solvent.
-
Time Points: Aliquot 100 µL at T=0, T=1h, and T=24h.
-
Derivatization (Crucial): Immediately add 100 µL of the aliquot to a vial containing 500 µL Methanol + 10 µL Benzaldehyde.
-
Why? This locks the hydrazine into a stable hydrazone for analysis, preventing degradation during the analysis wait time.
-
-
Analysis: Inject the derivatized sample into HPLC.
-
Pass: The peak area of the benzaldehyde-isobutylhydrazone remains constant (>95%) across time points.
-
Fail: Appearance of new peaks or loss of signal intensity >10%.
-
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: Isobutylhydrazine Hydrochloride. Retrieved from
-
PubChem. (2025).[1] Isobutylhydrazine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from
-
Agilent Technologies. (2021). Analysis of Organic Volatile Impurities in Drug Products. Retrieved from
-
Kawase, Y., et al. (2014).[4][5] "Reductive Alkylation of Hydrazine Derivatives". Synthesis, 46, 455-464.[4][5] (Demonstrates reactivity of hydrazines in synthesis). Retrieved from
-
BenchChem. (2025).[6] Solubility Profile of Hydrazine Derivatives. Retrieved from
Sources
- 1. Isobutylhydrazine hydrochloride | C4H13ClN2 | CID 2760986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. osha.gov [osha.gov]
- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 5. Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
effect of copper concentration on isobutylhydrazine-mediated reactions
A Guide to Understanding and Troubleshooting the Critical Role of Copper Concentration
Welcome to the technical support guide for isobutylhydrazine-mediated reactions. This document is intended for researchers, chemists, and drug development professionals who are utilizing copper catalysis for C-N bond formation with alkylhydrazines. As Senior Application Scientists, we understand that catalyst concentration is a critical parameter that can profoundly impact reaction success. This guide provides in-depth technical information, field-proven insights, and actionable troubleshooting advice in a direct question-and-answer format.
Foundational Science: The Mechanism of Copper-Catalyzed N-Arylation
To effectively troubleshoot a reaction, it is essential to first understand the underlying catalytic cycle. While the precise mechanism can be influenced by ligands and substrates, a generally accepted pathway for the copper-catalyzed N-arylation of an alkylhydrazine like isobutylhydrazine with an aryl halide (Ar-X) is depicted below. The cycle typically involves Cu(I) and Cu(III) intermediates.[1][2]
Caption: Proposed catalytic cycle for Cu-catalyzed N-arylation of isobutylhydrazine.
The active catalyst is typically a Cu(I) species, which may be generated in situ from a Cu(II) precatalyst.[3] The key steps are:
-
Coordination & Deprotonation: Isobutylhydrazine coordinates to the Cu(I) center. A base removes a proton to form a copper hydrazide intermediate.
-
Oxidative Addition: The aryl halide adds to the copper complex, oxidizing it from Cu(I) to a transient Cu(III) species. This step is often rate-limiting.[1]
-
Reductive Elimination: The C-N bond is formed as the desired product is released, regenerating the Cu(I) catalyst, which re-enters the cycle.
The Impact of Copper Concentration: Finding the Optimal Range
The concentration of the copper catalyst is not a "one-size-fits-all" parameter. It dictates the number of active catalytic centers available to drive the reaction. Too little or too much can lead to undesirable outcomes.
| Catalyst Loading | Potential Observations & Underlying Causes |
| Too Low (<1 mol%) | Sluggish or Incomplete Reaction: Insufficient concentration of active catalytic species leads to a slow turnover frequency (TOF). The reaction may stall before all the limiting reagent is consumed. Increased Sensitivity to Impurities: Trace impurities in reagents or solvents can poison the small amount of catalyst present, leading to complete reaction failure.[3] |
| Optimal (Typically 1-10 mol%) | Efficient Conversion: A balance is struck between reaction rate and cost-effectiveness. There are enough active sites to ensure the reaction proceeds at a reasonable rate. High Yield & Selectivity: Side reactions are minimized as the primary catalytic pathway is favored. |
| Too High (>10-15 mol%) | Formation of Side Products: High local concentrations of copper can promote side reactions, most notably the homocoupling of the aryl halide (Glaser-type coupling) to form Ar-Ar byproducts.[4] Catalyst Aggregation/Precipitation: Copper salts can have limited solubility. At high concentrations, they may precipitate out of the solution, reducing the amount of catalytically active species and leading to inconsistent results. Difficult Purification: Removing high levels of residual copper from the final product can be challenging and may require additional purification steps. |
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Q1: My reaction is very slow or has stalled completely. What's the first thing I should check regarding the copper catalyst?
Potential Cause 1: Inactive Catalyst (Oxidation) The active catalyst is Cu(I), which is readily oxidized to the inactive Cu(II) state by atmospheric oxygen.[3] If your reaction setup did not rigorously exclude air, your catalyst may be deactivated before the reaction can proceed efficiently.
Solution:
-
Ensure an Inert Atmosphere: Always prepare your reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents.
-
Use a Cu(I) Source: Start with a high-purity Cu(I) salt like CuI, CuBr, or CuTc (copper(I) thiophene-2-carboxylate).
-
In Situ Reduction: If using a Cu(II) precatalyst (e.g., CuSO₄, Cu(OAc)₂), include a reducing agent like sodium ascorbate to generate the Cu(I) species in situ.[4]
Potential Cause 2: Insufficient Catalyst Loading The catalytic loading may be too low for your specific substrate combination, especially if one of the coupling partners is sterically hindered or electronically deactivated.
Solution:
-
Systematic Increase: If you suspect catalyst loading is the issue, increase it incrementally. A good starting point is to go from 5 mol% to 8 or 10 mol%. Avoid drastic increases, which can lead to side reactions. Monitor progress by TLC or LC-MS after each adjustment.
Q2: My yield is low, and I'm seeing a significant amount of an Ar-Ar homocoupled byproduct. What is happening?
Potential Cause: Excessive Catalyst Concentration This is a classic symptom of excessive copper concentration. High catalyst loading can favor the oxidative dimerization of the organocopper intermediate before it can react with the hydrazine.[4]
Solution:
-
Reduce Catalyst Loading: Decrease the catalyst loading back into the optimal 1-10 mol% range.
-
Control Addition Rate: If using a soluble copper source, consider adding it slowly via syringe pump over the initial phase of the reaction to maintain a low, steady concentration in the reaction mixture.
-
Ligand Optimization: The choice of ligand can help stabilize the copper intermediate and disfavor the homocoupling pathway. Consider screening ligands such as phenanthroline or a diamine.[5]
Q3: The reaction works, but my results are inconsistent from run to run. Could the copper catalyst be the source of this variability?
Potential Cause 1: Catalyst Heterogeneity At higher concentrations or in certain solvents, the copper catalyst may not be fully dissolved, creating a heterogeneous mixture. This leads to inconsistent results because the effective concentration of the active catalyst varies depending on stirring rate and sampling.
Solution:
-
Solvent Screening: Ensure your chosen solvent can adequately dissolve the catalyst complex at the reaction temperature.
-
Use a More Soluble Precatalyst: Consider a more soluble copper source or a pre-formed catalyst complex with a solubilizing ligand.
Potential Cause 2: Degradation of Alkylhydrazine Alkylhydrazines can be susceptible to degradation, and this may be exacerbated by certain copper species or reaction conditions. Side reactions involving the isobutyl group, such as β-hydride elimination from an alkylcopper intermediate, could be a competing pathway, although less common in C-N coupling than in C-C coupling.[6]
Solution:
-
Lower Reaction Temperature: If possible, try running the reaction at a lower temperature to see if byproduct formation is reduced. This may require a longer reaction time or a more active catalyst system.
-
Ligand Effects: A suitable ligand can often stabilize the key intermediates and prevent undesired degradation pathways.
Caption: A decision tree for troubleshooting common copper catalyst issues.
Experimental Protocol: General Procedure for Cu-Catalyzed N-Arylation
This protocol provides a starting point for the arylation of isobutylhydrazine. NOTE: All procedures should be performed by personnel with proper training in experimental organic chemistry. A thorough risk assessment should be conducted before starting any reaction.[7]
Reagents & Equipment:
-
Aryl halide (1.0 equiv)
-
Isobutylhydrazine (1.2 - 1.5 equiv)
-
CuI (5 mol%)
-
Ligand (e.g., 1,10-phenanthroline, 10 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask under a positive pressure of inert gas, add the CuI catalyst, the ligand, and the base.
-
Reagent Addition: Add the aryl halide to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Hydrazine Addition: Add the isobutylhydrazine dropwise to the stirred mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q: Can I use a Cu(II) salt like CuSO₄ directly? A: Yes, but it is often less efficient than a Cu(I) source. Cu(II) salts require in situ reduction to the active Cu(I) state. If you use a Cu(II) salt, it is highly recommended to add a reducing agent like sodium ascorbate. For reproducibility and clearer kinetics, starting with a well-defined Cu(I) precatalyst is preferred.[3]
Q: Is a ligand always necessary? A: While some Ullmann-type couplings can proceed without a ligand, performance is almost always improved by one.[8] Ligands stabilize the copper catalyst, prevent aggregation and oxidation, and can increase reaction rates and yields, allowing for lower catalyst loadings and milder reaction conditions.[9][10]
Q: How does the choice of aryl halide (I, Br, Cl) affect the required copper concentration? A: The reactivity of the aryl halide follows the order I > Br > Cl. For less reactive halides like aryl chlorides, higher catalyst loadings, more electron-donating ligands, and higher temperatures are often required to promote the difficult oxidative addition step. You may need to start your optimization at a higher catalyst loading (e.g., 10 mol%) for an aryl chloride compared to an aryl iodide (e.g., 2-5 mol%).
Q: My reaction involves a substrate with multiple functional groups. Will high copper concentration affect them? A: Potentially. Copper catalysts can coordinate to other Lewis basic functional groups (e.g., nitriles, esters, unprotected amines), which could sequester the catalyst or lead to side reactions. Using the lowest effective catalyst concentration is always advisable to improve chemoselectivity. If issues persist, screening different ligands is the best approach to modulate the catalyst's reactivity and selectivity.
References
-
Li, Y., Wang, P., Wang, Z., & Yang, D. (2022). Cu-Catalyzed C(sp3)–N Coupling and Alkene Carboamination Enabled by Ligand-Promoted Selective Hydrazine Transfer to Alkyl Radicals. ACS Catalysis. Available at: [Link]
-
Fu, Y., et al. (2024). Directed copper-catalyzed C–H functionalization of unactivated olefins with azodicarbonamide compounds. RSC Advances. Available at: [Link]
-
Fu, G. C., et al. (2017). Asymmetric copper-catalyzed C–N cross-couplings induced by visible light. Science. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]
-
Daugulis, O., et al. (2009). Copper-Catalyzed Arylation and Alkenylation of Polyfluoroarene C-H Bonds. Journal of the American Chemical Society. Available at: [Link]
-
Ma, D., et al. (2015). A Copper-Based Metal-Organic Framework as an Efficient and Reusable Heterogeneous Catalyst for Ullmann and Goldberg Type C–N Coupling Reactions. Molecules. Available at: [Link]
-
Nenajdenko, V. G., et al. (2023). Copper-Catalyzed Reaction of N-Monosubstituted Hydrazones with CBr4: Unexpected Fragmentation and Mechanistic Study. Catalysts. Available at: [Link]
-
Ghorai, M. K., et al. (2015). Copper-Catalyzed Direct Cross-Coupling of Compounds Containing Activated C–H/Heteroatom–H Bonds with N-Tosylhydrazones. The Journal of Organic Chemistry. Available at: [Link]
-
Khabazzadeh, H., et al. (2021). Copper-catalyzed N-arylation of bis(indolyl)methanes: the first approach for the synthesis of unsymmetrical N-aryl bis(indolyl)methanes by C–N cross-coupling reaction. Comptes Rendus Chimie. Available at: [Link]
-
Nakamura, E., et al. (2014). Copper-catalyzed alkyl-alkyl cross-coupling reactions using hydrocarbon additives: efficiency of catalyst and roles of additives. Journal of the American Chemical Society. Available at: [Link]
-
Ma, D., et al. (2007). Optimization of the Conditions for Copper-Mediated N-Arylation of Heteroarylamines. European Journal of Organic Chemistry. Available at: [Link]
-
Sigman, M. S., et al. (2023). Predicting success in Cu-catalyzed C–N coupling reactions using data science. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Norrby, P.-O., et al. (2001). Mechanistic Studies of Copper-Catalyzed Alkene Aziridination. Journal of the American Chemical Society. Available at: [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]
-
Daugulis, O., et al. (2015). Copper-catalyzed arylation of alkyl halides with arylaluminum reagents. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. rjpn.org [rjpn.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper-Catalyzed Arylation and Alkenylation of Polyfluoroarene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed alkyl-alkyl cross-coupling reactions using hydrocarbon additives: efficiency of catalyst and roles of additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Predicting success in Cu-catalyzed C–N coupling reactions using data science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Copper-catalyzed arylation of alkyl halides with arylaluminum reagents [beilstein-journals.org]
minimizing side reactions in the synthesis of 1-acyl-2-isobutyl-hydrazines
Technical Support Center: Synthesis of 1-Acyl-2-isobutyl-hydrazines
Welcome to the technical support center for the synthesis of 1-acyl-2-isobutyl-hydrazines. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. 1-Acyl-2-isobutyl-hydrazines are important structural motifs in medicinal chemistry and serve as key intermediates in the development of novel therapeutics.[1][2] Achieving high purity and yield, however, requires careful control over reaction conditions to mitigate the formation of unwanted byproducts.
This document provides in-depth, question-and-answer-based troubleshooting guides, validated protocols, and a mechanistic understanding of the underlying chemistry to empower you to optimize your synthetic outcomes.
Section 1: Understanding the Core Reaction and Its Challenges
The primary goal is the selective acylation of the terminal nitrogen (N1) of isobutylhydrazine to form the desired 1-acyl-2-isobutyl-hydrazine. While seemingly straightforward, the presence of two nucleophilic nitrogen atoms in the starting material presents a significant challenge, primarily the risk of over-acylation.
dot graph "Core_Reaction_and_Side_Product" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Caption: The desired reaction pathway versus the common over-acylation side reaction.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each entry explains the chemical reasoning behind the problem and provides actionable solutions.
FAQ 1: Low Yield & Significant Diacylated Impurity
Question: My reaction consistently produces a significant amount of a higher molecular weight impurity, which I've identified as the 1,2-diacyl-1-isobutyl-hydrazine. How can I suppress this side reaction and improve the yield of my desired mono-acylated product?
Answer: This is the most prevalent side reaction in hydrazine acylation.[3] It occurs because the nitrogen atom of the newly formed mono-acylated product is still nucleophilic and can react with a second molecule of the acylating agent. The key to minimizing this is to control the relative reactivity and concentration of the species in your reaction flask.
Causality & Expert Insights:
-
Stoichiometry: The most direct cause is an excess of the acylating agent. Even a small excess can lead to significant diacylation, especially if the mono-acylated product is soluble and remains in the reaction mixture.
-
Rate of Addition: A rapid addition of the acylating agent creates localized areas of high concentration, dramatically increasing the probability of a second acylation event on the already-formed product before all the starting isobutylhydrazine has reacted.
-
Temperature: Higher temperatures increase the rate of both the desired reaction and the undesired over-acylation. However, the activation energy for the second acylation may be different. Controlling the temperature is crucial for selectivity.
-
Base: The choice and amount of base are critical. A strong base can deprotonate the mono-acylated product, increasing its nucleophilicity and promoting diacylation. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.[3]
Troubleshooting Strategies:
-
Strict Stoichiometric Control: Use a slight excess of the isobutylhydrazine (e.g., 1.1 to 1.2 equivalents) relative to the acylating agent. This ensures the acylating agent is the limiting reagent and is consumed before significant diacylation can occur.
-
Slow, Controlled Addition: Add the acylating agent (e.g., acyl chloride) dropwise as a solution in an inert solvent to the cooled solution of isobutylhydrazine and base.[4][5] This maintains a low concentration of the acylating agent throughout the reaction. A syringe pump is highly recommended for scalability and reproducibility.
-
Low-Temperature Reaction Conditions: Perform the addition at a reduced temperature, typically between -10 °C and 0 °C.[6] After the addition is complete, allow the reaction to slowly warm to room temperature to ensure full conversion of the starting material.
-
Choice of Acylating Agent: If using a highly reactive acylating agent like an acyl chloride, consider switching to a less reactive alternative, such as an activated ester or using a coupling reagent (e.g., HOBt/EDC) with a carboxylic acid. Acyl azoles, for instance, have been shown to be highly selective for mono-acylation due to their controlled reactivity.[6]
FAQ 2: Reaction Stalls / Incomplete Conversion
Question: My reaction stops before all the starting material is consumed, leaving both unreacted isobutylhydrazine and acylating agent. What could be the cause?
Answer: Incomplete conversion often points to issues with reagent stability, solubility, or improper activation.
Causality & Expert Insights:
-
Acid Scavenging: When using an acyl halide, one equivalent of acid (e.g., HCl) is generated. If an insufficient amount of base is used, the reaction mixture will become acidic. The hydrazine starting material will be protonated to form a non-nucleophilic hydrazinium salt, effectively quenching the reaction.
-
Reagent Degradation: Acyl chlorides are sensitive to moisture and can hydrolyze to the unreactive carboxylic acid. Isobutylhydrazine itself can be susceptible to oxidation.
-
Poor Solubility: If any of the reagents or intermediates precipitate from the solution, the reaction can stall due to the heterogeneous nature of the mixture.[5]
Troubleshooting Strategies:
-
Verify Base Stoichiometry: Ensure at least one equivalent of base is used per equivalent of acid generated. For acyl chloride reactions, using slightly more than one equivalent of a tertiary amine base is common practice.
-
Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination and oxidation of the hydrazine.[3]
-
Solvent Selection: Choose a solvent in which all reactants and the intermediate product are soluble at the reaction temperature. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN).[3] If solubility is an issue, a solvent screen is recommended.
FAQ 3: Unwanted Color Formation (Pink/Yellow/Brown)
Question: My reaction mixture develops a distinct color during the workup or even during the reaction itself. Is this a cause for concern?
Answer: Color formation often indicates oxidative side reactions. Hydrazines and their derivatives can be oxidized to form diazenes or other colored species, which can complicate purification.
Causality & Expert Insights:
-
Air Oxidation: Substituted hydrazines can be sensitive to atmospheric oxygen, especially in the presence of base or trace metal catalysts. This can lead to the formation of azo compounds (R-N=N-R), which are often colored.
-
Radical Reactions: Hydrazine derivatives can be precursors to carbon-centered radicals, particularly under oxidative conditions, which can lead to a variety of colored byproducts.[7]
Troubleshooting Strategies:
-
Maintain an Inert Atmosphere: As mentioned previously, running the reaction under a blanket of nitrogen or argon is the most effective way to prevent air oxidation.
-
Degas Solvents: For particularly sensitive substrates, degassing the solvents prior to use (e.g., by sparging with argon or using a freeze-pump-thaw cycle) can remove dissolved oxygen.
-
Purification: If colored impurities are formed, they can often be removed by column chromatography or by treatment with a mild reducing agent during workup, though this should be approached with caution to avoid reducing other functional groups in the molecule.
Section 3: Optimized Protocols & Data
The following protocols are designed to be self-validating, with in-process checks to ensure success.
Protocol 1: High-Selectivity Mono-Acylation using Acyl Chloride
This protocol prioritizes selectivity by controlling temperature and addition rate.
dot graph "Protocol_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Caption: Workflow for selective mono-acylation.
Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add isobutylhydrazine (1.1 eq).
-
Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Add triethylamine (1.2 eq) and cool the resulting solution to 0 °C in an ice-water bath.
-
In a separate flask, dissolve the acyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Using a syringe pump, add the acyl chloride solution to the stirred hydrazine solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for an additional hour.
-
Self-Validation Checkpoint: Withdraw a small aliquot for TLC or LC-MS analysis to confirm the consumption of the limiting reagent (acyl chloride) and formation of the product.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until the reaction is deemed complete by monitoring.
-
Quench the reaction by slowly adding water.
-
Proceed with a standard aqueous workup, extraction with DCM, drying over Na₂SO₄, and purification by column chromatography.
Table 1: Influence of Reaction Parameters on Selectivity
This table summarizes general trends observed in the acylation of substituted hydrazines.
| Parameter | Condition | Impact on Mono-acylation | Impact on Diacylation | Rationale |
| Temperature | Low (-10 to 0 °C) | Favorable | Minimized | Reduces reaction rate, allowing stoichiometric control to dominate.[6] |
| High (RT to reflux) | Fast Reaction | Significantly Increased | Increases rate of second acylation, reduces selectivity. | |
| Addition Rate | Slow (Syringe Pump) | High Selectivity | Minimized | Maintains low concentration of acylating agent.[4][5] |
| Fast (Pouring) | Low Selectivity | Major Side Product | Creates localized high concentrations, promoting over-reaction. | |
| Solvent | Aprotic (DCM, THF) | Generally Good | Dependent on other factors | Solubilizes reactants without interfering.[3] |
| Protic (MeOH, EtOH) | Can be problematic | May increase | Solvent can compete as a nucleophile or alter base strength. | |
| Base | Tertiary Amine (TEA) | Good | Moderate risk | Acts as an acid scavenger.[3] Excess can increase nucleophilicity. |
| Strong Base (NaOH) | Not Recommended | High risk | Can deprotonate product, making it highly nucleophilic.[3] |
Section 4: References
-
Xie, R., Xiao, Y., Wang, Y., Xu, Z.-W., Tian, N., Li, S., & Zeng, M.-H. (2023). Hydrazine-Halogen Exchange Strategy Toward N=N-Containing Compounds and Process Tracking for Mechanistic Insight. Organic Letters, 25(14), 2415–2419.* [Link]
-
Google Patents. (1991). Selective acylation of hydrazines - EP0492839B1.
-
Google Patents. (1992). Selective monoacylation of substituted hydrazines - US5166378A.
-
Li, Y., et al. (2021). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
Malev, O., et al. (2024). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules. [Link]
-
Kalyanaraman, B. (2004). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Toxicology Mechanisms and Methods. [Link]
-
Aston University. (n.d.). The synthesis and properties of some hydrazines. Aston Research Explorer. [Link]
-
Sonntag, N. O. V. (1968). Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Journal of the American Oil Chemists' Society, 45(8), 571–574. [Link]
-
Google Patents. (2012). Processes for making hydrazides - US8110705B2.
-
Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. [Link]
-
Hearn, M. J., Magee, D. J., & Alhart, R. (1979). Acylation Reactions of Phenylhydrazines. Preparation and Properties of New Diacylphenylhydrazines. Journal of Chemical & Engineering Data. [Link]
-
Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin. [Link]
-
The Pharmaceutical and Chemical Journal. (2023). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. [Link]
-
ResearchGate. (2018). Pharmacological aspects of hydrazides and hydrazide derivatives. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. [Link]
Sources
- 1. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0492839B1 - Selective acylation of hydrazines - Google Patents [patents.google.com]
- 4. Sci-Hub. Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides / Journal of the American Oil Chemists' Society, 1968 [sci-hub.sg]
- 5. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]
- 6. US5166378A - Selective monoacylation of substituted hydrazines - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Isobutylhydrazine vs tert-butylhydrazine reactivity in peptide modification
An in-depth technical analysis for researchers, scientists, and drug development professionals.
Executive Summary
The late-stage functionalization of peptides and proteins requires highly chemoselective methodologies that can operate under near-neutral, aqueous conditions. While aromatic hydrazines have been widely utilized for bioconjugation, alkyl hydrazines present a unique challenge due to the instability of their corresponding radical intermediates[1].
This guide provides a comprehensive comparison between isobutylhydrazine and tert-butylhydrazine in the context of copper-mediated radical modification of selenocysteine (Sec) residues. By analyzing the kinetic behavior of these reagents—specifically the suppression of the classic 1,2-radical rearrangement—we demonstrate how to leverage these alkyl hydrazines for precise, self-validating peptide modifications.
Mechanistic Principles & Causality
To understand the divergent reactivity of isobutylhydrazine versus tert-butylhydrazine, we must examine the causality behind the copper-mediated radical generation system.
The Dual Role of Copper(II)
In this bioconjugation strategy, Cu(II) serves two critical, simultaneous functions:
-
Oxidant: It oxidizes the alkyl hydrazine to generate the alkyl radical in situ[1].
-
Lewis Acid: It coordinates with the selenium atom of the selenocysteine residue, activating the Sec moiety to rapidly trap the incoming radical[1].
The "Radical Clock" Phenomenon
The comparison between isobutyl and tert-butyl radicals serves as a classic "radical clock"[2].
-
Isobutylhydrazine generates a primary isobutyl radical. Under normal conditions, this primary radical is highly prone to a 1,2-hydride shift, rearranging into the thermodynamically stable tertiary tert-butyl radical[2].
-
tert-Butylhydrazine directly generates the stable tertiary tert-butyl radical.
The Causality of Kinetic Trapping: When a model peptide is reacted with isobutylhydrazine under optimized Cu(II) conditions, it yields the isobutyl-modified product exclusively[1]. The complete absence of the tert-butyl rearranged product proves that the reaction between the alkyl radical and the Sec residue is exceptionally rapid—outpacing the 1,2-rearrangement entirely[1].
Figure 1: Copper-mediated radical generation and rapid Sec-trapping preventing 1,2-rearrangement.
Comparative Data & Performance
The following table synthesizes the quantitative and qualitative differences between the two reagents when applied to Sec-peptide modification workflows[1].
| Parameter | Isobutylhydrazine | tert-Butylhydrazine |
| Chemical Structure | Primary alkyl hydrazine | Tertiary alkyl hydrazine |
| Radical Intermediate | Isobutyl radical (Kinetic) | tert-Butyl radical (Thermodynamic) |
| Steric Hindrance | Moderate | High |
| Radical Stability | Lower (Prone to 1,2-rearrangement) | Higher (Stable) |
| Sec-Modification Yield | Moderate-to-Good (52–93% range) | Moderate-to-Good (52–93% range) |
| Observed Rearrangement | None (Exclusive isobutyl product) | N/A (Directly forms tert-butyl product) |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By running the isobutylhydrazine reaction and utilizing NMR/HPLC to verify the absence of the tert-butyl product, the researcher inherently validates the kinetic efficiency of the radical trapping mechanism[1][3].
Step-by-Step Methodology: Chemoselective Sec-Modification
1. Peptide and Catalyst Initialization:
-
Dissolve the Sec-containing model peptide (1 µmol with respect to the selenol monomer) and CuSO₄ (1 µmol) in 700 µL of Phosphate Buffer (PB) (10 mM, pH 7)[3].
-
Causality: pH 7 maintains peptide stability and physiological relevance while keeping the Cu(II) catalyst soluble and active.
-
Incubate the mixture at 37 °C for 5 minutes[3].
2. Hydrazine Preparation:
-
In a separate vial, dissolve the chosen hydrazine (isobutylhydrazine or tert-butylhydrazine, 2 µmol) in 300 µL of PB buffer (10 mM, pH 6)[3].
-
Causality: Preparing the hydrazine at a slightly lower pH (pH 6) prevents premature auto-oxidation before it is introduced to the copper-peptide complex.
-
Incubate at 37 °C for 5 minutes[3].
3. Radical Generation and Trapping:
-
Add the hydrazine solution dropwise to the peptide/CuSO₄ solution[3].
-
Allow the reaction mixture to incubate at 37 °C. The reaction is typically complete within 1 to 3 hours[1].
4. Reaction Monitoring & Self-Validation:
-
Monitor the reaction progress via HPLC (e.g., using an XSelect C18 column with a gradient of 5% to 70% Buffer B over 20 min at 220 nm) and LC-MS[3].
-
Crucial Validation Step: Isolate the product and perform ¹H-NMR analysis. For the isobutylhydrazine reaction, the NMR spectra must unequivocally confirm the isobutyl structure, confirming that the reaction was fast enough to prevent 1,2-rearrangement to the tert-butyl radical[1].
Figure 2: Step-by-step experimental workflow for chemoselective Sec-modification.
References
-
Chemoselective Copper-Mediated Radical Modification of Selenocysteines in Peptides and Proteins Source: ChemRxiv / Journal of the American Chemical Society URL:[Link]
-
Intermolecular Hydrogen Transfer in Isobutane Hydrate Source: Energies (MDPI) / ResearchGate URL:[Link]
-
Chemoselective Copper-Mediated Modification of Selenocysteines in Peptides and Proteins (Supplementary Information) Source: ChemRxiv (Supplementary Data) URL:[Link]
Sources
Unlocking Conformational Dynamics: A Comparative Guide to NMR Characterization of Isobutyl-Modified Peptides
As a Senior Application Scientist in peptide therapeutics, I frequently encounter the analytical bottleneck of characterizing non-natural peptide modifications. N-alkylation—specifically isobutylation (e.g., N-isobutylglycine in peptoids or isobutylated lysine)—is a powerful strategy in drug development. It enhances proteolytic stability, increases lipophilicity, and improves membrane permeability. However, replacing the backbone amide proton with a bulky isobutyl group fundamentally alters the peptide's conformational landscape, necessitating specialized Nuclear Magnetic Resonance (NMR) strategies.
This guide objectively compares the structural behaviors of unmodified versus isobutyl-modified peptides and evaluates the NMR analytical workflows required to accurately characterize their complex 3D structures.
The Conformational Impact: Unmodified vs. N-Isobutyl Modified Peptides
To design an effective NMR experiment, we must first understand the physical causality behind the molecule's behavior. In standard, unmodified peptides, the secondary amide bond exists almost exclusively in the trans conformation (>99%) because the cis conformation incurs a severe steric clash between adjacent side chains.
When you introduce an N-isobutyl modification (creating a tertiary amide), you remove the amide proton. This eliminates the steric advantage of the trans state, lowering the rotational energy barrier and resulting in a dynamic equilibrium of cis and trans conformers . Consequently, a single synthesized sequence may present as a complex mixture of rotamers in solution, severely complicating NMR spectra.
Table 1: Structural & Analytical Comparison
| Feature | Unmodified Peptides (Secondary Amide) | N-Isobutyl Modified Peptides (Tertiary Amide) |
| Amide Bond Preference | >99% trans | Mixed cis / trans equilibrium |
| Rotational Energy Barrier | High (~20 kcal/mol) | Lowered (Steric balancing) |
| Sequential NMR Walk | NH | C |
| Diastereotopic C | Minimal | Highly diagnostic ( |
| 3D Structural Rigidity | Dependent on backbone H-bonding | Rigidified by bulky isobutyl side-chain packing |
Comparative NMR Analytical Strategies
Because N-isobutylation removes the backbone NH protons, traditional 2D NMR assignment strategies fail. We must rely heavily on sidechain-to-backbone Nuclear Overhauser Effects (NOEs) and the splitting of diastereotopic protons.
Strategy A: 2D Homonuclear NMR (TOCSY / ROESY)
Best for: Short to medium-length modified peptides (<10 residues) at natural isotopic abundance.
The Logic: In N-alkylated glycines (peptoids), the two protons on the C
Strategy B: High-Field C/ N Isotope-Edited NMR
Best for: Large, complex modified peptides (>10 residues) or highly heterogeneous rotamer mixtures.
The Logic: When multiple cis/trans isomers exist, 1D and 2D
Table 2: Performance Comparison of NMR Workflows
| Parameter | 2D Homonuclear NMR (TOCSY/ROESY) | |
| Resolution Limit | Moderate (Limited by | High (Dispersed across heteronuclei) |
| Sample Requirement | ~1–5 mM, Natural abundance | ~0.5–1 mM, Isotope labeled (Expensive) |
| Conformational Exchange | ROESY easily distinguishes exchange vs. NOE | Complex 3D exchange cross-peaks |
Experimental Methodology: Self-Validating Protocol for Cis/Trans Quantification
To ensure scientific integrity, your NMR protocol must be self-validating. We use ROESY (Rotating-frame Overhauser Effect Spectroscopy) instead of NOESY for mid-sized peptides (MW ~1000–3000 Da). Causality: At this molecular weight, the molecular correlation time (
Step 1: Sample Preparation
-
Dissolve 2–5 mg of the isobutyl-modified peptide in 600 µL of CDCl
or CD OH. Causality: Unlike unmodified peptides, N-alkylated peptides lack backbone hydrogen bond donors. Non-polar solvents like CDCl better mimic the lipophilic membrane environment where these peptides are designed to operate, stabilizing their folded state. -
Transfer to a high-quality 5 mm NMR tube.
Step 2: 1D
-
Acquire a standard 1D
H spectrum at 298 K. Integrate the distinct rotameric peaks (e.g., the N-terminal acetyl or isolated isobutyl methyls) to determine the macroscopic cis/trans equilibrium ratio . -
Acquire a 2D TOCSY (mixing time 60–80 ms) to assign the isolated spin systems of the isobutyl side chains and the peptide backbone.
Step 3: 2D ROESY and Variable Temperature (VT) Analysis
-
Acquire a 2D ROESY spectrum with a mixing time of 200–300 ms.
-
Self-Validation Check (VT NMR): If you observe cross-peaks that could be either chemical exchange (rotamer interconversion) or true NOEs, increase the temperature to 328 K. Causality: Higher temperatures increase the rate of chemical exchange, causing exchange cross-peaks to broaden or coalesce, while true spatial NOE cross-peaks will simply decrease slightly in intensity due to increased molecular tumbling.
Step 4: Data Extraction
-
Extract the
of the diastereotopic C -H protons. -
Map the sequential C
-C NOE cross-peaks to confirm the geometry.
Workflow and Logic Visualizations
NMR workflow for characterizing isobutyl-modified peptide conformations.
Diagnostic logic for identifying cis/trans amide bonds in N-alkylated peptides.
References
-
Cyclic Peptoids as Mycotoxin Mimics: An Exploration of Their Structural and Biological Properties The Journal of Organic Chemistry (ACS Publications)[Link]
-
A bio-inspired approach to ligand design: folding single-chain peptoids to chelate a multimetallic cluster Chemical Science (RSC Publishing)[Link]
-
Cis–Trans Amide Bond Rotamers in β-Peptoids and Peptoids: Evaluation of Stereoelectronic Effects in Backbone and Side Chains Journal of the American Chemical Society (ACS Publications)[Link]
-
Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine PMC (National Institutes of Health)[Link]
Technical Comparison: Validating Regioselectivity in Isobutylhydrazine Cyclocondensations
Executive Summary
For researchers in medicinal chemistry, the cyclocondensation of isobutylhydrazine (
This guide objectively compares the three primary validation methodologies: 2D NMR Spectroscopy (NOESY/HMBC) , X-Ray Crystallography , and Chemical Correlation . We provide experimental protocols and decision frameworks to ensure structural assignment is not merely a "best guess" but a proven fact.
Part 1: The Mechanistic Challenge (Sterics vs. Electronics)
The reaction of isobutylhydrazine with an unsymmetrical 1,3-diketone (
-
Isomer A (1,5-isomer): Isobutyl group adjacent to
. -
Isomer B (1,3-isomer): Isobutyl group adjacent to
.
The Isobutyl Factor
Unlike methylhydrazine (purely electronic control) or tert-butylhydrazine (purely steric control), isobutylhydrazine exists in a "gray zone":
-
Electronic Effect: The
-effect and inductive donation from the isobutyl group make the substituted nitrogen ( ) more nucleophilic, favoring attack at the most electrophilic carbonyl. -
Steric Effect: The branching at the
-position of the isobutyl group creates significant steric drag, often disfavoring attack at hindered carbonyls or destabilizing the tetrahedral intermediate required for the 1,5-isomer.
Causality: The final ratio is rarely 100:0. It is a kinetic vs. thermodynamic competition governed by solvent polarity and protonation states. Therefore, assumed regiochemistry based on "textbook trends" is a frequent source of error in SAR (Structure-Activity Relationship) studies.
Part 2: Comparative Analysis of Validation Methods
Method A: 2D NMR Spectroscopy (NOESY/HMBC)
The High-Throughput Workhorse
This is the most common first-line validation tool.[1][2] It relies on detecting spatial proximity (NOESY) or long-range bond connectivity (HMBC).
-
Mechanism: In a 1,5-disubstituted pyrazole, the
-isobutyl protons will show a strong Nuclear Overhauser Effect (NOE) correlation with the substituent at position 5 ( ). In the 1,3-isomer, the -isobutyl is distant from (now at position 3) and instead is close to the proton or substituent at position 5 (often a proton in 3,5-disubstituted systems). -
Pros: Non-destructive, rapid, requires standard equipment.
-
Cons: Ambiguous if
and have overlapping signals or if the pyrazole C5 substituent lacks protons (e.g., a halogen or tertiary butyl).
Method B: Single Crystal X-Ray Diffraction
The Absolute Standard
-
Mechanism: Direct visualization of electron density maps to determine atomic coordinates.
-
Pros: Unambiguous proof of structure; defines stereochemistry and bond lengths.
-
Cons: Requires a single crystal (often difficult with oily isobutyl-pyrazoles); time-consuming; destructive to the specific crystal used.
Method C: Chemical Correlation (Regiospecific Synthesis)
The Structural Proof
-
Mechanism: Synthesizing the target isomer via an alternative route that mechanistically precludes isomer formation. For example, reacting isobutylhydrazine with an
-alkynic ketone or a specific enaminone where the leaving group directs the nucleophilic attack. -
Pros: Validates the synthetic route itself; useful when spectroscopy is inconclusive.
-
Cons: Requires additional synthetic steps; reagents may be expensive or unstable.
Part 3: Data Presentation & Decision Framework
Table 1: Comparative Performance Matrix
| Feature | 2D NMR (NOESY/HMBC) | X-Ray Crystallography | Chemical Correlation |
| Certainty Level | High (90-95%) | Absolute (100%) | High (95%) |
| Time to Result | 1 - 4 Hours | 2 Days - 2 Weeks | 1 - 2 Weeks |
| Sample Requirement | ~10 mg (Recoverable) | Single Crystal (Hard to grow) | New Reagents Required |
| Cost Efficiency | High | Low | Medium |
| Best For | Routine screening of derivatives | Final confirmation of lead compounds | Ambiguous NMR cases |
Visualization: Validation Decision Logic
Figure 1: Decision tree for validating regiochemistry in hydrazine cyclocondensations.
Part 4: Experimental Protocols
Case Study: Synthesis of 1-Isobutyl-3-methyl-5-phenylpyrazole
Targeting the "Anti-Knorr" Product via Enaminone
This protocol demonstrates a Chemical Correlation approach to validate a structure obtained from a standard diketone condensation.
Step 1: Preparation of the Enaminone Precursor[3]
-
Reagents: Acetophenone (10 mmol),
-Dimethylformamide dimethyl acetal (DMF-DMA, 12 mmol). -
Procedure: Reflux the mixture in o-xylene (10 mL) for 12 hours.
-
Mechanism: The DMF-DMA attacks the acetyl methyl group, forming an
-unsaturated ketone with a dimethylamino leaving group ( ). -
Purification: Evaporate solvent; recrystallize from hexane/EtOAc.
Step 2: Regioselective Cyclization[3][4]
-
Reagents: Enaminone intermediate (5 mmol), Isobutylhydrazine hydrochloride (5.5 mmol), Ethanol (20 mL).
-
Procedure: Heat to reflux for 4 hours.
-
Causality: The unsubstituted nitrogen (
) of the hydrazine is the better nucleophile (less steric bulk). It attacks the -carbon of the enaminone (activated by the amino group leaving). The substituted nitrogen ( ) then attacks the carbonyl. -
Result: This mechanism forces the formation of the 1-isobutyl-5-phenyl isomer, providing a definitive standard to compare against a mixture from a diketone reaction.
Step 3: NMR Validation (Self-Validating System)
-
Sample Prep: Dissolve 10 mg of product in
. -
Experiment: Run noesyph (phase-sensitive NOESY).
-
Key Observation: Look for the cross-peak between the isobutyl
doublet ( ppm) and the phenyl ortho-protons ( ppm).-
Presence of Cross-peak: Confirms 1,5-substitution (Isobutyl is next to Phenyl).
-
Absence of Cross-peak: Suggests 1,3-substitution (Isobutyl is next to Methyl).
-
Visualization: Reaction Pathway[5][6]
Figure 2: Divergent pathways in the cyclocondensation of isobutylhydrazine.
References
-
Gosselin, F., et al. (2023).[5] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
Oxford Instruments. (2024).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
SciELO. (2023). Highly regioselective synthesis of novel 1,4'-bipyrazoles. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Retrieved from [Link]
Sources
Kinetic Profiling of Isobutylhydrazine: A Comparative Guide for Synthesis and Stability
Executive Summary
Isobutylhydrazine (IBH) (
Key Takeaway: IBH exhibits intermediate kinetics —slower than MMH due to steric hindrance (
Comparative Kinetic Landscape
The reactivity of alkylhydrazines is governed by two opposing factors:
-
Inductive Effect (+I): Alkyl groups donate electron density to the
-nitrogen, theoretically increasing nucleophilicity ( ). -
Steric Hindrance (
): Bulky groups block the approach of electrophiles, decreasing reaction rates ( ).
In practice, steric effects dominate for IBH in bimolecular reactions (
Table 1: Comparative Reactivity Profile
| Feature | Methylhydrazine (MMH) | Isobutylhydrazine (IBH) | tert-Butylhydrazine ( |
| Structure | |||
| Steric Bulk (Taft | 0.00 (Reference) | -0.93 (Moderate) | -1.54 (High) |
| Nucleophilic Rate ( | Fastest (1.0) | Intermediate (~0.4 - 0.6) | Slowest (<0.1) |
| Regioselectivity (Pyrazoles) | Low (Mixture of 1,3 & 1,5) | High (Favors 1,3-isomer) | Very High (Exclusive) |
| Oxidative Stability | Low (Rapid autoxidation) | Moderate | High (Stable radical intermediates) |
| Primary Application | Propulsion, Non-selective synth | Regioselective Drug Synth | Radical probes, Steric control |
Case Study A: Nucleophilic Kinetics in Heterocycle Synthesis
In the synthesis of pyrazoles (common pharmacophores), hydrazines react with
Kinetic Mechanism[1][2][3][4][5][6]
-
Step 1 (Rate Determining for Bulky Hydrazines): The substituted nitrogen attacks the carbonyl carbon.
-
Observation: IBH reacts slower than MMH. The isobutyl group creates a "steric wall" that retards the initial attack, requiring higher activation energy (
). -
Regioselectivity Benefit: While slower, IBH provides superior control. The steric bulk forces the reaction to occur at the less hindered carbon of the electrophile, often yielding the 1-isobutyl-3-substituted pyrazole with >90% regioselectivity, whereas MMH often yields 60:40 mixtures.
Experimental Data Support
In the reaction with crotonaldehyde:
-
MMH: Reaches equilibrium in <5 mins at 25°C.
-
IBH: Requires ~15-20 mins for comparable conversion.
- -BuH: Requires heating or acid catalysis to proceed efficiently.
Case Study B: Oxidative Stability & Degradation Kinetics
Understanding the degradation of IBH is vital for pharmaceutical stability (impurity profiling) and storage.
Oxidation Pathway
Unlike
-
Oxidant: Molecular Oxygen (
) or Metal Ions ( , ). -
Mechanism: Electron transfer leads to the formation of an alkyldiazene intermediate (
), which decomposes to the alkane ( ) and .
Kinetic Comparison (Oxidation by )
-
Rate Law:
. -
Trend:
. -
Explanation: The oxidation involves the removal of protons from the nitrogen. The isobutyl group shields the nitrogen less than the tert-butyl group, making IBH more susceptible to oxidative degradation than
-BuH, but slightly more stable than MMH due to the inductive stabilization of the resulting radical cation.
Visualizing the Mechanisms[7]
The following diagram illustrates the divergent pathways for IBH depending on the reaction environment (Synthesis vs. Oxidation).
Caption: Dual kinetic pathways of Isobutylhydrazine: Sterically controlled cyclization (top) vs. oxidative decomposition via diazene intermediates (bottom).
Experimental Protocol: Kinetic Determination
To validate these kinetics in your own lab, use this self-validating Pseudo-First-Order Spectrophotometric Method .
Objective
Determine the rate constant (
Methodology
Principle: Monitor the disappearance of the aldehyde (or formation of hydrazone) via UV-Vis spectroscopy. By using a large excess of IBH, the concentration of IBH remains effectively constant, simplifying the kinetics to pseudo-first-order.
Step-by-Step Workflow
-
Reagent Prep:
-
Substrate (S): Prepare
M p-nitrobenzaldehyde in Methanol (Absorbs at ~265 nm). -
Nucleophile (IBH): Prepare stock solutions of Isobutylhydrazine at 0.01 M, 0.02 M, 0.05 M, and 0.10 M (at least 100x excess).
-
Buffer: Phosphate buffer (pH 7.4) to maintain protonation state.
-
-
Run Execution:
-
Mix 2.0 mL of Buffer + 0.1 mL of Substrate (S) in a quartz cuvette.
-
Inject 0.1 mL of IBH stock. Rapidly mix.
-
Data Acquisition: Measure Absorbance (
) at every 2 seconds for 10 minutes.
-
-
Data Analysis (Self-Validation):
-
Plot
vs. Time ( ). -
Linearity Check: The plot must be linear (
). If curved, the "excess" condition is violated; increase [IBH]. -
Slope =
. -
Second-Order Extraction: Plot
vs. [IBH]. The slope of this line is the true second-order rate constant ( ).
-
Caption: Workflow for determining pseudo-first-order kinetics of IBH reactions.
References
- Source: Taft, R. W. (1956). "Separation of Polar, Steric, and Resonance Effects in Reactivity." Journal of the American Chemical Society.
-
Oxidation Mechanisms of Hydrazines
- Source: "Kinetics of oxidation of hydrazine and of t-butylhydrazine using tris(dimethylglyoximato)nickelate(IV)." Journal of the Chemical Society, Dalton Transactions.
-
URL:[Link]
- Context: Provides the comparative baseline for primary vs.
-
Regioselectivity in Pyrazole Synthesis
-
Hydrazine Decomposition Kinetics
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods [ideas.repec.org]
- 3. KINETICS AND MECHANISM OF OXIDATION OF HYDRAZINE BY IODINE IN PRESENCE OF IODIDE IN AQUEOUS ACID MEDIUM - research journal [gyanvihar.org]
- 4. Kinetics of oxidation of hydrazine and of t-butylhydrazine using tris(dimethylglyoximato)nickelate(IV) in the presence of added Cu2+(aq) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Isobutylhydrazine: Comprehensive Laboratory Handling and Disposal Protocol
As an application scientist overseeing chemical workflows, I cannot overstate the importance of rigorous safety and disposal protocols when handling reactive intermediates. Isobutylhydrazine (and its hydrochloride salt) is a highly reactive substituted hydrazine derivative widely utilized in pharmaceutical drug development. For instance, it serves as a critical building block in the synthesis of aminopyrazole-based Hsp90 inhibitors, which are currently being developed for targeted antifungal therapies (1[1]).
However, the potent nucleophilicity that makes it synthetically valuable also makes it exceptionally hazardous. Hydrazine derivatives are strong reducing agents, highly toxic via inhalation or dermal absorption, and are suspected carcinogens (2[2]). Disposing of unreacted isobutylhydrazine directly into standard organic waste carboys can lead to catastrophic exothermic reactions, gas evolution, and container rupture. This guide provides a self-validating, step-by-step methodology for the safe destruction and disposal of isobutylhydrazine.
Physicochemical & Hazard Profile
Before initiating any disposal protocol, personnel must understand the quantitative parameters and inherent risks of the material.
| Property | Value / Description |
| Chemical Name | Isobutylhydrazine (Base) / Isobutylhydrazine Hydrochloride |
| CAS Number | 6052-40-0 (Base) / 42504-87-0 (Hydrochloride) |
| Molecular Formula | C₄H₁₂N₂ |
| Molecular Weight | 88.15 g/mol (Base) |
| Primary Hazards | Toxic, Corrosive, Strong Reducing Agent, Suspected Carcinogen |
| Incompatible Materials | Strong oxidizing agents, metal oxides (Fe, Cu, Pb), organic combustibles |
The Chemistry of Hydrazine Destruction
Before isobutylhydrazine can be transferred to a final waste facility, it must be chemically deactivated. The industry standard for hydrazine destruction is controlled oxidation using sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂) (3[3]).
Mechanistic Causality: Oxidation of the hydrazine moiety yields nitrogen gas (N₂), water, and the corresponding alcohol or hydrocarbon byproduct. Why must we control the pH between 5 and 8? If the solution becomes too acidic, the sodium hypochlorite will rapidly decompose into highly toxic chlorine gas. Conversely, if the pH is too alkaline, the oxidation kinetics slow down significantly, leaving unreacted hydrazine in the waste stream (3[3]).
Chemical destruction workflow for isobutylhydrazine waste.
Standard Operating Procedure: Chemical Neutralization
This protocol is designed as a self-validating system to ensure 100% destruction of the active compound before it enters your facility's waste stream.
Step 1: Preparation & Environmental Controls
-
Engineering Controls: Conduct all procedures inside a certified, properly functioning chemical fume hood to safely vent the nitrogen gas byproduct (4[4]).
-
PPE: Don a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty butyl rubber gloves.
Step 2: Dilution & Thermal Management
-
Transfer the isobutylhydrazine waste into a large, round-bottom flask equipped with a magnetic stir bar.
-
Dilute the waste with water to a concentration of less than 5% (3[3]).
-
Causality Check: Place the flask in an ice-water bath. Hydrazine oxidation is violently exothermic. Failing to cool the reaction can cause the solvent to boil, aerosolizing toxic unreacted hydrazine into the laboratory environment.
Step 3: Controlled Oxidation
-
Using an addition funnel, slowly add a 5% aqueous solution of sodium hypochlorite (NaOCl) dropwise.
-
Monitor the internal temperature, ensuring it does not exceed 25°C.
-
Observe the evolution of nitrogen gas bubbles. Continue adding NaOCl until bubbling ceases, then add a 10% excess to guarantee complete destruction.
Step 4: Verification & EPA-Compliant Disposal
-
Self-Validation: Allow the mixture to stir at room temperature for 12 hours. Verify the absence of hydrazine using a colorimetric spot test (e.g., p-dimethylaminobenzaldehyde).
-
Once validated, transfer the neutralized aqueous effluent to a properly labeled hazardous waste container and coordinate pickup with your institution's Environmental Health & Safety (EHS) department in compliance with EPA regulations (5[5]).
Emergency Spill Response & Containment
Spills involving hydrazine derivatives require immediate and specific interventions due to their flammability and reactivity.
Emergency spill response and containment protocol.
Spill Management Protocol:
-
Evacuate & Isolate: Immediately clear the area and allow the fume hood or room ventilation to clear toxic vapors.
-
Containment with Inert Media: Cover the spill with an inert absorbent material such as dry sand or vermiculite (2[2]).
-
The "No Combustibles" Rule: Never use sawdust, paper towels, or rags to clean up a hydrazine spill. Causality Check: As a strong reducing agent, isobutylhydrazine can cause high-surface-area organic materials to spontaneously ignite upon contact (3[3]).
-
Collection: Use non-sparking tools to gently sweep the absorbed mixture into a designated, sealable hazardous waste container.
-
Decontamination: Wipe the spill surface with a dilute bleach solution to oxidize microscopic residual traces, followed by a thorough wash with soap and water. Place all cleanup materials into the hazardous waste bag.
References
-
National Institutes of Health (NIH). "Fungal selective resorcylate aminopyrazole Hsp90 inhibitors." PMC. [Link]
-
U.S. Environmental Protection Agency (EPA). "Hazardous Waste." EPA.gov. [Link]
-
University of New Mexico (UNM) Environmental Health & Safety. "Hydrazine Standard Operating Procedure Template." UNM.edu.[Link]
Sources
- 1. Fungal selective resorcylate aminopyrazole Hsp90 inhibitors: Optimization of whole cell anticryptococcal activity and insights into the structural origins of cryptococcal selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arxada.com [arxada.com]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
